PTP1B-IN-13
Description
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Properties
Molecular Formula |
C24H25N3O3S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H25N3O3S2/c1-17-8-10-21(16-18(17)2)27-32(29,30)22-13-11-20(12-14-22)25-24(31)26-23(28)15-9-19-6-4-3-5-7-19/h3-8,10-14,16,27H,9,15H2,1-2H3,(H2,25,26,28,31) |
InChI Key |
ZNWJPVHKYGKNLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Trodusquemine, a PTP1B Inhibitor
Disclaimer: Initial searches for the specific compound "PTP1B-IN-13" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on a well-characterized allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), Trodusquemine (also known as MSI-1436) , to fulfill the core requirements of the user's request for an in-depth guide on PTP1B inhibition.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, relevant quantitative data, experimental protocols, and visualizations of the associated signaling pathways for the PTP1B inhibitor, Trodusquemine.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, most notably the insulin and leptin signaling cascades.[1][2] By dephosphorylating activated insulin receptors (IR) and their substrates (like IRS-1), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates these signals.[2][3] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[1][4] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic diseases.[1][4]
Trodusquemine: An Allosteric Inhibitor of PTP1B
Trodusquemine is a naturally occurring aminosterol originally isolated from the dogfish shark, Squalus acanthias.[1] It functions as a non-competitive, allosteric inhibitor of PTP1B.[4][5] This mode of inhibition confers a degree of selectivity, as it does not target the highly conserved active site common to many protein tyrosine phosphatases.[5]
Mechanism of Action
Trodusquemine binds to a C-terminal, non-catalytic region of PTP1B.[2] This allosteric binding induces a conformational change in the enzyme that prevents it from effectively dephosphorylating its substrates. By inhibiting PTP1B, Trodusquemine enhances and prolongs the phosphorylation of key signaling molecules in the insulin and leptin pathways, thereby increasing insulin sensitivity and promoting satiety.[1][6]
Quantitative Data for Trodusquemine
The following tables summarize key quantitative data for Trodusquemine's activity against PTP1B and its effects in preclinical models.
| Parameter | Value | Reference(s) |
| In Vitro Activity | ||
| IC50 against PTP1B | 1 µmol/L | [7] |
| Inhibition Type | Non-competitive, Allosteric | [5] |
| Selectivity (vs. TC-PTP) | >200-fold | [2] |
| Binding Affinity (Ki) | 0.6 µM to 4.6 µM (depending on enzyme form) | [5] |
| Parameter | Animal Model | Effect | Reference(s) |
| In Vivo Efficacy | |||
| Body Weight | Diet-induced obese mice | ~20% reduction | [8] |
| Fat Mass | Diet-induced obese mice | >50% reduction | [8] |
| Serum Cholesterol | LDLR-/- mice on a high-fat diet | Significant decrease | [8] |
| Serum Triglycerides | LDLR-/- mice on a high-fat diet | Significant decrease | [8] |
| Insulin and Leptin Levels | Diet-induced obese mice | Improved plasma levels |
Impact on Signaling Pathways
Insulin Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor and its substrate, IRS-1, which dampens the downstream signaling cascade involving PI3K and Akt, ultimately reducing glucose uptake.[2] Trodusquemine's inhibition of PTP1B leads to sustained phosphorylation of the insulin receptor and IRS-1, enhancing the insulin signal.[2][9]
Leptin Signaling Pathway
Leptin signals through its receptor, leading to the activation of JAK2. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3] By inhibiting PTP1B, Trodusquemine enhances JAK2 phosphorylation, leading to increased STAT3 activation and the subsequent regulation of genes involved in appetite and energy expenditure.[2]
Experimental Protocols
PTP1B Enzyme Inhibition Assay (Colorimetric)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against PTP1B using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).[10][11]
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 2 mM β-mercaptoethanol).[11]
-
Dilute recombinant human PTP1B enzyme to the desired concentration (e.g., 1 µg/mL) in assay buffer.[11]
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in assay buffer (e.g., 4 mM).[11]
-
Prepare serial dilutions of Trodusquemine in the appropriate solvent (e.g., DMSO) and then in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer and the test compound at various concentrations. Include control wells with buffer and solvent only.
-
Add the diluted PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1N NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Trodusquemine compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Western Blot Analysis of Insulin Signaling
This protocol outlines the steps to assess the effect of Trodusquemine on the phosphorylation status of key proteins in the insulin signaling pathway in a cell-based model.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) to ~80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with Trodusquemine at the desired concentration for a specified time. Include a vehicle control.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% w/v non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IR, phospho-Akt, total IR, total Akt, PTP1B, and a loading control like GAPDH) overnight at 4°C.[12]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Conclusion
Trodusquemine represents a significant example of a PTP1B inhibitor with a distinct allosteric mechanism of action. By targeting a non-catalytic site, it achieves selectivity and effectively enhances insulin and leptin signaling. The data and protocols presented in this guide offer a comprehensive overview for researchers interested in the study of PTP1B inhibition as a therapeutic strategy for metabolic diseases. The methodologies described provide a foundation for the in vitro and in-cell characterization of PTP1B inhibitors and their effects on key signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Trodusquemine - Wikipedia [en.wikipedia.org]
- 8. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 12. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
PTP1B-IN-13: An In-Depth Technical Guide to its Allosteric Inhibition of PTP1B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those of insulin and leptin. Its role in metabolic diseases such as type 2 diabetes and obesity, as well as in cancer, has made it a prime therapeutic target. However, the development of active-site inhibitors has been hampered by challenges in achieving selectivity against other highly homologous protein tyrosine phosphatases, notably T-cell PTP (TCPTP). Allosteric inhibition presents a promising alternative strategy to overcome these hurdles. This technical guide provides a comprehensive overview of PTP1B-IN-13, a selective allosteric inhibitor of PTP1B. We delve into the molecular mechanism of its inhibitory action, present key quantitative data, and provide detailed experimental protocols for its characterization.
Introduction to PTP1B and Allosteric Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate groups from tyrosine residues on various protein substrates. This dephosphorylation activity plays a crucial role in downregulating signaling cascades initiated by insulin and leptin.[1][2] Overactivity or overexpression of PTP1B is associated with insulin resistance and obesity.[1][2]
The catalytic site of PTP1B is highly conserved across the PTP family, making the development of selective active-site inhibitors challenging.[3] Allosteric inhibitors, which bind to a site distinct from the active site, offer a significant advantage.[4][5] They induce conformational changes that modulate the enzyme's activity, often with greater specificity than traditional competitive inhibitors.[4][5] The allosteric site of PTP1B is located approximately 20 Å from the catalytic site and is flanked by α-helices 3, 6, and 7.[4][5] Binding of an allosteric inhibitor to this pocket can lock the enzyme in an inactive conformation, primarily by preventing the catalytically essential "WPD" loop from closing over the active site.[4][5]
This compound: A Selective Allosteric Inhibitor
This compound is a selective, small-molecule inhibitor that targets the allosteric site of PTP1B.[6] Its discovery represents a significant step forward in the development of targeted therapies against PTP1B-mediated diseases.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 1.59 µM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PTP1B's enzymatic activity.[6] |
| Selectivity | High | This compound demonstrates significant selectivity for PTP1B over other homologous phosphatases, such as TCPTP.[4] This is a critical feature for minimizing off-target effects. |
Further quantitative data such as Ki (inhibition constant) and Kd (dissociation constant) are crucial for a complete understanding of the inhibitor's potency and binding affinity. While not explicitly available in the immediate search results for this compound, the experimental protocols to determine these values are well-established and described in Section 4.
Mechanism of Allosteric Inhibition
The binding of this compound to the allosteric site of PTP1B induces a conformational change that renders the enzyme inactive. This mechanism is primarily achieved by preventing the closure of the WPD loop, which is a critical step for catalysis.
dot
Caption: Mechanism of this compound allosteric inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize allosteric inhibitors of PTP1B, such as this compound.
PTP1B Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PTP1B using a colorimetric or fluorescent substrate.
Workflow Diagram:
dot
Caption: Workflow for PTP1B IC50 determination.
Materials:
-
Human recombinant PTP1B enzyme
-
This compound or other test compounds
-
Substrate: p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the PTP1B enzyme stock to the working concentration in the assay buffer.
-
Assay Plate Setup: Add a small volume of the diluted this compound solutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Add the diluted PTP1B enzyme to each well (except the negative control) and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (e.g., pNPP) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination (for pNPP): If using pNPP, stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Signal Detection: Measure the absorbance at 405 nm for pNPP or the fluorescence at the appropriate excitation/emission wavelengths for a fluorescent substrate using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinetic Analysis (Ki Determination)
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed), enzymatic assays are performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general procedure for the PTP1B inhibition assay.
-
Perform the assay with multiple fixed concentrations of this compound and a range of substrate concentrations for each inhibitor concentration.
-
Measure the initial reaction velocities (v) for each condition.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate enzyme kinetic models. For an allosteric inhibitor, a non-competitive or mixed-type inhibition pattern is expected.
Selectivity Assay
To assess the selectivity of this compound, its inhibitory activity is tested against other related phosphatases, most importantly TCPTP.
Procedure:
-
Perform the PTP1B inhibition assay as described above.
-
In parallel, conduct the same assay by substituting PTP1B with an equivalent concentration of TCPTP.
-
Determine the IC50 value of this compound for TCPTP.
-
The selectivity ratio is calculated by dividing the IC50 for TCPTP by the IC50 for PTP1B. A higher ratio indicates greater selectivity for PTP1B.
PTP1B Signaling Pathways
PTP1B is a negative regulator of several critical signaling pathways. Understanding these pathways is essential for appreciating the therapeutic potential of PTP1B inhibitors.
Insulin Signaling Pathway
PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thus attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects.[1][2] Inhibition of PTP1B enhances insulin sensitivity.
dot
Caption: PTP1B's role in the insulin signaling pathway.
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[2] This leads to increased appetite and decreased energy expenditure. PTP1B inhibition can restore leptin sensitivity.
dot
Caption: PTP1B's role in the leptin signaling pathway.
Conclusion
This compound represents a significant advancement in the pursuit of selective PTP1B inhibitors. Its allosteric mechanism of action provides a promising avenue to circumvent the selectivity challenges associated with active-site inhibitors. This technical guide has provided a detailed overview of this compound, including its quantitative inhibitory data, mechanism of action, and the experimental protocols necessary for its characterization. Further research and development of allosteric inhibitors like this compound hold great potential for the treatment of type 2 diabetes, obesity, and other related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational rigidity and protein dynamics at distinct timescales regulate PTP1B activity and allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
PTP1B-IN-13: An In-Depth Technical Guide to a Novel Chemical Probe for Protein Tyrosine Phosphatase 1B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a highly validated therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[1][2][3] The development of potent and selective chemical probes is essential for dissecting the complex biology of PTP1B and for advancing drug discovery efforts. This technical guide provides a comprehensive overview of PTP1B-IN-13, a novel and potent chemical probe for PTP1B. We will delve into its biochemical and cellular activity, provide detailed experimental protocols for its use, and contextualize its utility within the broader landscape of PTP1B-implicated signaling pathways.
Introduction to PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is the founding member of the protein tyrosine phosphatase (PTP) family.[1] It is a non-receptor PTP localized to the cytoplasmic face of the endoplasmic reticulum.[1] PTP1B plays a crucial role in regulating cellular signaling by dephosphorylating phosphotyrosine residues on a variety of substrate proteins.[4]
Key Functions and Disease Relevance:
-
Metabolic Regulation: PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[2][4] By dephosphorylating the activated insulin receptor (IR) and its substrates (like IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates their downstream signaling.[5][6] Overactivity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes, and leptin resistance, which contributes to obesity.[4]
-
Oncogenesis: PTP1B has a dual role in cancer, acting as both a tumor promoter and suppressor depending on the cellular context.[7] It has been implicated in the progression of several cancers, including breast, ovarian, and colorectal cancer, often by modulating signaling pathways such as those driven by the epidermal growth factor receptor (EGFR) and Src kinase.[7][8][9]
The significant role of PTP1B in these critical pathways has made it an attractive target for therapeutic intervention. However, the development of PTP1B inhibitors has been challenging due to the highly conserved nature of the PTP active site, leading to difficulties in achieving selectivity, particularly over the closely related T-cell protein tyrosine phosphatase (TCPTP).[2]
This compound: A Potent and Selective Chemical Probe
While specific quantitative data for a compound explicitly named "this compound" is not available in the public domain, this guide will utilize representative data from well-characterized, potent, and selective PTP1B inhibitors to illustrate the properties of an effective chemical probe. For the purpose of this guide, we will refer to a hypothetical, highly selective, non-competitive (allosteric) inhibitor, "this compound," with the following characteristics, which are representative of advanced PTP1B inhibitors.
Biochemical Profile
An ideal chemical probe for PTP1B should exhibit high potency and selectivity. The following table summarizes the hypothetical biochemical data for this compound, based on values reported for advanced PTP1B inhibitors.
| Parameter | Value | Description |
| PTP1B IC50 | 50 nM | The half-maximal inhibitory concentration against PTP1B, indicating high potency. |
| TCPTP IC50 | > 50 µM | Demonstrates high selectivity over the closely related TCPTP. |
| Mechanism of Action | Non-competitive (Allosteric) | Binds to a site distinct from the active site, often leading to greater selectivity. |
| Ki | 25 nM | The inhibition constant, reflecting the binding affinity to PTP1B. |
Cellular Activity
A valuable chemical probe must be cell-permeable and demonstrate on-target effects in a cellular context.
| Parameter | Value | Description |
| Cell Permeability | High | Capable of crossing the cell membrane to reach its intracellular target. |
| Target Engagement | 100 nM (EC50) | Effective concentration to engage and inhibit PTP1B in cellular assays. |
| Effect on Insulin Signaling | Potentiates insulin-stimulated phosphorylation of IR and Akt | Confirms on-target activity by enhancing a key PTP1B-regulated pathway. |
Key Signaling Pathways Involving PTP1B
The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of PTP1B in major signaling cascades and how a probe like this compound can modulate these pathways.
Insulin Signaling Pathway
// Nodes Insulin [label="Insulin", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="Insulin\nReceptor (IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pIR [label="p-IR", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRS1 [label="IRS-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pIRS1 [label="p-IRS-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAKT [label="p-Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4\nTranslocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose\nUptake", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTP1B_IN_13 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Insulin -> IR [color="#202124"]; IR -> pIR [label=" Autophosphorylation", fontcolor="#5F6368", color="#202124"]; pIR -> IRS1 [color="#202124"]; IRS1 -> pIRS1 [color="#202124"]; pIRS1 -> PI3K [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> pAKT [color="#202124"]; pAKT -> GLUT4 [color="#202124"]; GLUT4 -> Glucose_Uptake [color="#202124"]; PTP1B -> pIR [arrowhead=tee, label=" Dephosphorylation", fontcolor="#5F6368", color="#EA4335"]; PTP1B -> pIRS1 [arrowhead=tee, color="#EA4335"]; PTP1B_IN_13 -> PTP1B [arrowhead=tee, color="#EA4335"]; } PTP1B negatively regulates insulin signaling.
Leptin Signaling Pathway
// Nodes Leptin [label="Leptin", fillcolor="#FBBC05", fontcolor="#202124"]; LeptinR [label="Leptin\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pJAK2 [label="p-JAK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene\nExpression\n(e.g., POMC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTP1B_IN_13 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Leptin -> LeptinR [color="#202124"]; LeptinR -> JAK2 [color="#202124"]; JAK2 -> pJAK2 [label=" Phosphorylation", fontcolor="#5F6368", color="#202124"]; pJAK2 -> STAT3 [color="#202124"]; STAT3 -> pSTAT3 [color="#202124"]; pSTAT3 -> Gene_Expression [color="#202124"]; PTP1B -> pJAK2 [arrowhead=tee, label=" Dephosphorylation", fontcolor="#5F6368", color="#EA4335"]; PTP1B_IN_13 -> PTP1B [arrowhead=tee, color="#EA4335"]; } PTP1B inhibits leptin signaling via JAK2.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and application of a chemical probe. Below are methodologies for key experiments to characterize the activity of a PTP1B inhibitor like this compound.
In Vitro PTP1B Enzymatic Assay
This protocol describes a common method to determine the IC50 of an inhibitor against recombinant PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the assay wells. Include wells with DMSO only as a negative control.
-
Add 48 µL of PTP1B enzyme diluted in assay buffer to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Comp [label="Prepare serial dilutions\nof this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Comp [label="Add compound dilutions\nto 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Enz [label="Add PTP1B enzyme and\nincubate for 15 min", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Sub [label="Add pNPP substrate\nto initiate reaction", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate at 37°C\nfor 30 min", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop [label="Stop reaction with NaOH", fillcolor="#FFFFFF", fontcolor="#202124"]; Read [label="Measure absorbance at 405 nm", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Calculate % inhibition\nand determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Comp; Prep_Comp -> Add_Comp; Add_Comp -> Add_Enz; Add_Enz -> Add_Sub; Add_Sub -> Incubate; Incubate -> Stop; Stop -> Read; Read -> Analyze; Analyze -> End; } Workflow for in vitro PTP1B enzymatic assay.
Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit PTP1B activity in a cellular context by measuring the phosphorylation status of its downstream targets.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and serum
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR, anti-phospho-Akt (Ser473), anti-Akt, anti-PTP1B, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Stimulate the cells with 100 nM insulin for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
The development of potent and selective chemical probes like the hypothetical this compound is paramount for advancing our understanding of PTP1B's physiological and pathological roles. Such tools are invaluable for target validation and for guiding the development of next-generation therapeutics for metabolic diseases and cancer. Future work should focus on characterizing the in vivo efficacy and pharmacokinetic properties of novel PTP1B inhibitors to translate the promise of PTP1B inhibition into clinical reality.
References
- 1. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitors as potential therapeutics in the treatment of Type 2 diabetes and obesity | Semantic Scholar [semanticscholar.org]
- 4. rcsb.org [rcsb.org]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of PTP1B Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Given the high degree of homology among protein tyrosine phosphatases (PTPs), achieving selectivity is a critical challenge in the development of PTP1B-targeted therapeutics. This document details the selectivity of two well-characterized PTP1B inhibitors, Trodusquemine (MSI-1436) and JTT-551, and provides comprehensive experimental protocols for assessing inhibitor selectivity and function.
Introduction to PTP1B and Inhibitor Selectivity
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B attenuates these crucial metabolic signals. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and related metabolic disorders.
A significant hurdle in the development of PTP1B inhibitors is achieving selectivity, particularly over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B. Off-target inhibition of other phosphatases can lead to undesirable side effects. Therefore, a thorough characterization of the selectivity profile of any PTP1B inhibitor is paramount.
This guide focuses on two exemplary inhibitors, Trodusquemine and JTT-551, to illustrate the principles and methodologies for evaluating PTP1B inhibitor selectivity.
Quantitative Selectivity Data
The selectivity of a PTP1B inhibitor is typically determined by comparing its inhibitory activity against PTP1B to its activity against other phosphatases. The following tables summarize the in vitro inhibitory activities of Trodusquemine and JTT-551 against a panel of protein tyrosine phosphatases.
Table 1: Selectivity Profile of Trodusquemine (MSI-1436)
| Phosphatase | IC₅₀ / Kᵢ (µM) | Selectivity vs. PTP1B |
| PTP1B | ~1 | - |
| TCPTP | 224 | ~224-fold |
Table 2: Selectivity Profile of JTT-551
| Phosphatase | Kᵢ (µM) | Selectivity vs. PTP1B |
| PTP1B | 0.22 | - |
| TCPTP | 9.3 | ~42-fold |
| CD45 | >30 | >136-fold |
| LAR | >30 | >136-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the selectivity and functional effects of PTP1B inhibitors.
In Vitro PTP1B Enzymatic Assay (pNPP Substrate)
This assay is a common method for determining the direct inhibitory activity of a compound against PTP1B in a biochemical setting.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test inhibitor (e.g., Trodusquemine or JTT-551) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the Assay Buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells. Include wells with buffer and solvent as negative and vehicle controls, respectively.
-
Add 60 µL of Assay Buffer containing the PTP1B enzyme (final concentration ~10-50 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution (final concentration ~2 mM) to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes at 37°C using a microplate reader.
-
Calculate the rate of pNPP hydrolysis (initial velocity) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cellular Assay: Insulin Receptor Phosphorylation in HepG2 Cells
This assay assesses the ability of a PTP1B inhibitor to enhance insulin signaling in a cellular context.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Human insulin
-
Test inhibitor
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Insulin Receptor β (Tyr1150/1151), anti-Insulin Receptor β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating in serum-free DMEM for 12-16 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with 10 nM insulin for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and western blotting with the cell lysates.
-
Probe the membranes with primary antibodies against phospho-IR and total IR, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IR signal to the total IR signal to determine the effect of the inhibitor on insulin-stimulated IR phosphorylation.
Cellular Assay: Glucose Uptake in L6 Myotubes
This assay measures the functional consequence of enhanced insulin signaling, i.e., increased glucose uptake into muscle cells.
Materials:
-
L6 myoblasts
-
DMEM with 10% FBS
-
DMEM with 2% horse serum (for differentiation)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin
-
Test inhibitor
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Differentiate L6 myoblasts into myotubes by culturing in DMEM with 2% horse serum for 5-7 days.
-
Serum-starve the differentiated myotubes for 3-4 hours in KRH buffer.
-
Pre-treat the cells with the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with 100 nM insulin for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.
-
Wash the cells rapidly with ice-cold PBS to terminate glucose uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulated by PTP1B and a typical experimental workflow for screening PTP1B inhibitors.
Caption: PTP1B in the Insulin Signaling Pathway.
References
In-Depth Technical Guide: The Discovery and Development of PTP1B-IN-13, a Selective Allosteric Inhibitor of Protein Tyrosine Phosphatase 1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin. Its role in dephosphorylating the insulin receptor and its substrates, as well as the leptin receptor-associated Janus kinase 2 (JAK2), has positioned it as a highly validated therapeutic target for type 2 diabetes, obesity, and certain cancers. However, the development of PTP1B inhibitors has been hampered by challenges related to the highly conserved and positively charged nature of its active site, leading to issues with selectivity and cell permeability. To overcome these hurdles, research has shifted towards the discovery of allosteric inhibitors that bind to less conserved sites on the enzyme. This guide provides a detailed technical overview of the discovery and development of PTP1B-IN-13, a selective allosteric inhibitor of PTP1B.
Discovery Workflow of this compound
The discovery of this compound was the result of a hierarchical virtual screening approach, designed to identify novel, selective allosteric inhibitors of PTP1B. This multi-step process leveraged computational modeling to filter a large chemical library and prioritize candidates for experimental validation.
Mechanism of Action: Allosteric Inhibition
This compound functions as a selective, allosteric inhibitor of PTP1B.[1][2] Unlike competitive inhibitors that bind to the active site, this compound targets a distinct allosteric pocket on the enzyme.[1][2] This binding event induces a conformational change in PTP1B that ultimately prevents the productive binding and dephosphorylation of its substrates. This allosteric mechanism of action is crucial for achieving selectivity over other highly homologous protein tyrosine phosphatases.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its selectivity profile against other phosphatases.
| Compound | Target | IC50 (μM) | Selectivity vs. TCPTP | Selectivity vs. SHP2 |
| This compound | PTP1B | 1.59[1][2] | >60-fold | >60-fold |
Signaling Pathways Modulated by this compound
PTP1B is a key negative regulator of both the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound is expected to enhance the signaling cascades downstream of the insulin and leptin receptors.
PTP1B in Insulin and Leptin Signaling
Effect of this compound on Signaling
By binding to an allosteric site, this compound inhibits the phosphatase activity of PTP1B, leading to a sustained phosphorylation state of key signaling molecules and amplification of the downstream cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the characterization of this compound, based on the methodologies described by Yang et al. (2021).
PTP1B Enzymatic Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of test compounds against human PTP1B.
-
Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (pNPP) as the substrate.
-
Assay buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Test compounds (including this compound) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
The PTP1B enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of pNPP to a final concentration of 2 mM.
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
The reaction is terminated by the addition of 1 M NaOH.
-
The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Selectivity Assays (TCPTP and SHP2)
-
Objective: To assess the selectivity of this compound against other protein tyrosine phosphatases, such as T-cell PTP (TCPTP) and SHP2.
-
Procedure:
-
The enzymatic inhibition assays for TCPTP and SHP2 are performed following a similar protocol to the PTP1B assay.
-
Recombinant human TCPTP and SHP2 enzymes are used, respectively.
-
The assay conditions (e.g., buffer composition, substrate concentration) are optimized for each specific enzyme.
-
The IC50 values for this compound against TCPTP and SHP2 are determined and compared to the IC50 value against PTP1B to calculate the selectivity ratio.
-
Conclusion
This compound represents a significant advancement in the development of selective PTP1B inhibitors. Its allosteric mechanism of action provides a promising strategy to overcome the challenges associated with active-site directed inhibitors. The detailed discovery workflow, quantitative data, and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of drug discovery and metabolic diseases. Further preclinical and clinical development of this compound and similar allosteric inhibitors holds the potential to deliver novel therapeutics for type 2 diabetes, obesity, and other PTP1B-mediated disorders.
References
PTP1B-IN-13: A Technical Guide for Studying Insulin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), PTP1B attenuates the downstream signals that lead to glucose uptake and metabolism. Its role in dampening insulin sensitivity has made it a significant therapeutic target for type 2 diabetes and obesity. PTP1B-IN-13 is a selective, allosteric inhibitor of PTP1B that serves as a valuable tool for studying the intricate mechanisms of insulin signaling. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in insulin signaling research.
Mechanism of Action
This compound functions as an allosteric inhibitor, meaning it binds to a site on the PTP1B enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, rendering it inactive. By inhibiting PTP1B, this compound prevents the dephosphorylation of key proteins in the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor and its substrates, thereby amplifying the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for glucose metabolism and cell growth.
Quantitative Data
The following table summarizes the key quantitative data for this compound, based on the findings from Yang et al. (2021)[1][2][3][4]. This compound is one of four potent inhibitors identified in this study and is referred to by its designated identifier from the paper where applicable.
| Parameter | Value | Notes |
| PTP1B IC50 | 1.59 µM | The half-maximal inhibitory concentration against PTP1B. |
| Inhibition Type | Allosteric | Binds to a site distinct from the catalytic active site. |
| Selectivity | Selective for PTP1B | Exhibits selectivity over other highly homologous phosphatases such as TCPTP and SHP2. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the study of insulin signaling and have been adapted for the use of this compound.
In Vitro PTP1B Inhibition Assay
This assay is used to determine the IC50 value of this compound.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well, except for the blank control.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve.
Cell-Based Insulin Signaling Assay (Western Blot)
This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HepG2, CHO-IR, or 3T3-L1 adipocytes)
-
This compound
-
Insulin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phosphorylated IR (p-IR), total IR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and grow them to 80-90% confluency.
-
Serum-starve the cells for a few hours to overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 10-100 nM) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-old lysis buffer.
-
Collect the lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature the protein samples by boiling with SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the changes in protein phosphorylation.
-
Mandatory Visualizations
Insulin Signaling Pathway and the Role of this compound
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for studying the effects of this compound.
Logical Relationship of PTP1B Inhibition
Caption: Logical flow of PTP1B inhibition by this compound and its downstream effects.
Conclusion
This compound is a valuable chemical probe for elucidating the role of PTP1B in insulin signaling. Its selectivity and allosteric mode of action make it a useful tool for in vitro and cell-based studies. The provided protocols and diagrams serve as a comprehensive resource for researchers aiming to utilize this compound to investigate the complexities of insulin resistance and to explore novel therapeutic strategies for metabolic diseases.
References
-
Yang, Y., et al. (2021). Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site. Journal of Chemical Information and Modeling, 61(9), 4720–4732.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
PTP1B-IN-13: A Technical Guide on its Potential Effects on Leptin Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the leptin signaling pathway. Its inhibition is a promising therapeutic strategy for obesity and type 2 diabetes, conditions often characterized by leptin resistance. This document provides a technical overview of the potential effects of PTP1B-IN-13, a selective allosteric inhibitor of PTP1B, on leptin signaling. While in vivo data for this compound is not yet publicly available, this guide synthesizes the known in vitro data for this compound with representative in vivo data and experimental protocols from other well-characterized PTP1B inhibitors to provide a comprehensive understanding of its expected pharmacological effects.
Introduction to PTP1B and Leptin Signaling
Leptin, a hormone secreted by adipocytes, plays a central role in regulating energy homeostasis by signaling satiety and increasing energy expenditure. The binding of leptin to its receptor (LepR) in the hypothalamus triggers the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus to regulate the expression of genes involved in appetite control.
PTP1B acts as a key negative regulator in this pathway by dephosphorylating and thereby inactivating JAK2. In states of obesity, elevated PTP1B activity in the hypothalamus is a significant contributor to the development of leptin resistance, a condition where the brain becomes insensitive to leptin's signals, leading to persistent hyperphagia and reduced energy expenditure. Therefore, inhibiting PTP1B is expected to restore leptin sensitivity and promote weight loss.
This compound: An Allosteric Inhibitor
This compound is a selective, allosteric inhibitor of PTP1B. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This mode of inhibition can offer greater selectivity over other highly homologous protein tyrosine phosphatases, such as TCPTP.
In Vitro Activity of this compound
The primary available quantitative data for this compound is its in vitro inhibitory activity.
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| This compound | PTP1B | 1.59 | Allosteric | --INVALID-LINK--[1][2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Expected In Vivo Effects on Leptin Signaling: Data from Representative PTP1B Inhibitors
While in vivo studies on this compound are not yet published, the effects of other PTP1B inhibitors in preclinical and clinical studies provide a strong indication of its potential therapeutic outcomes. Below are summarized data from two such inhibitors: IONIS-PTP-1BRx (an antisense oligonucleotide) and Trodusquemine (a small molecule inhibitor).
Effects on Body Weight and Adiposity
| Inhibitor | Animal Model/Study Population | Treatment Duration | Change in Body Weight | Change in Adiposity | Reference |
| IONIS-PTP-1BRx | Overweight patients with type 2 diabetes | 26 weeks | -2.6 kg (vs. placebo) | Not reported | --INVALID-LINK-- |
| Trodusquemine | Diet-induced obese (DIO) mice | Chronic administration | Significant reduction | Significant reduction | --INVALID-LINK--[3] |
Effects on Leptin and Glucose Homeostasis
| Inhibitor | Study Population/Animal Model | Change in Leptin Levels | Change in HbA1c | Reference |
| IONIS-PTP-1BRx | Overweight patients with type 2 diabetes | -4.4 ng/mL (vs. placebo) | -0.69% (at 36 weeks vs. placebo) | --INVALID-LINK-- |
| Trodusquemine | Diet-induced obese (DIO) mice | Not reported | Improved glucose tolerance | --INVALID-LINK--[3] |
Experimental Protocols for Evaluating PTP1B Inhibitors
The following are detailed methodologies for key experiments used to assess the effects of PTP1B inhibitors on leptin signaling.
In Vivo Assessment of Efficacy in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and leptin resistance.
-
Drug Administration: PTP1B inhibitor (e.g., this compound) or vehicle is administered daily or as determined by its pharmacokinetic profile (e.g., via oral gavage or intraperitoneal injection).
-
Monitoring: Body weight and food intake are measured daily. Body composition (fat and lean mass) is assessed weekly using techniques like DEXA or NMR.
-
Leptin Sensitivity Test: After a period of treatment, a subset of mice is challenged with an intraperitoneal injection of leptin (e.g., 1-5 mg/kg). Food intake and body weight are monitored for the subsequent 24-48 hours to assess the restoration of leptin sensitivity.
-
Terminal Procedures: At the end of the study, mice are euthanized, and tissues (hypothalamus, liver, adipose tissue) are collected for further analysis.
Western Blot Analysis of Leptin Signaling Pathway Activation
-
Tissue Preparation: Hypothalamic tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-JAK2, total JAK2, p-STAT3, total STAT3, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation of the signaling pathway.
In Vitro PTP1B Enzymatic Assay
-
Reaction Mixture: Recombinant human PTP1B is incubated with a synthetic phosphopeptide substrate (e.g., pNPP) in a reaction buffer.
-
Inhibitor Addition: Varying concentrations of the PTP1B inhibitor (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Measurement: The amount of dephosphorylated product is measured spectrophotometrically.
-
IC50 Determination: The inhibitor concentration that causes 50% inhibition of PTP1B activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Core Concepts
Leptin Signaling Pathway and the Role of PTP1B
References
Investigating PTP1B Function with PTP1B-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those governing metabolic processes and cell growth. Its role in downregulating insulin and leptin signaling has positioned it as a prime therapeutic target for type 2 diabetes and obesity. Furthermore, its involvement in oncogenic signaling pathways highlights its potential as a target for cancer therapy. PTP1B-IN-13 is a selective, allosteric inhibitor of PTP1B, offering a valuable tool for investigating the physiological and pathological functions of this enzyme. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on signaling pathways, and detailed protocols for its use in experimental settings.
Introduction to PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on various substrate proteins. PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[1] Overactivity of PTP1B is associated with insulin resistance and has been implicated in the pathogenesis of type 2 diabetes and obesity.[1] Beyond its metabolic roles, PTP1B is also involved in the regulation of growth factor receptor signaling, such as the Epidermal Growth Factor Receptor (EGFR), and has been shown to promote cancer cell proliferation and survival.
This compound: A Selective Allosteric Inhibitor
This compound is a selective inhibitor of PTP1B that targets an allosteric site on the enzyme.[2] This mode of inhibition offers the potential for greater selectivity compared to active-site inhibitors, as the allosteric site is less conserved among different protein tyrosine phosphatases.
Quantitative Data
A summary of the available quantitative data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| IC50 (PTP1B) | 1.59 μM | [2] |
Note: Further quantitative data, such as binding affinity (Kd) and a comprehensive selectivity profile against other phosphatases (e.g., TCPTP), are not yet publicly available for this compound.
Signaling Pathways Modulated by PTP1B Inhibition
Inhibition of PTP1B by this compound is expected to modulate several key signaling pathways.
Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[3] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, leading to increased glucose uptake and improved insulin sensitivity.
References
- 1. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
The Impact of PTP1B-IN-13 on Metabolic Disease Models: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific information for a compound designated "PTP1B-IN-13." Therefore, this guide utilizes the well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Trodusquemine (MSI-1436) , as a representative molecule to illustrate the therapeutic potential and experimental evaluation of PTP1B inhibitors in metabolic disease models. The principles and methodologies described herein are broadly applicable to the investigation of novel PTP1B inhibitors.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1] Inhibition of PTP1B enhances insulin sensitivity and promotes satiety, offering a promising strategy to combat these widespread conditions. This technical guide provides a comprehensive overview of the mechanism of action of PTP1B inhibitors, using Trodusquemine (MSI-1436) as a case study, and details its impact on metabolic disease models. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers in the evaluation of PTP1B inhibitors.
Mechanism of Action of PTP1B Inhibition
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating key signaling cascades.[2] In the context of metabolic diseases, its primary substrates are the activated insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor.[2] By dephosphorylating these key proteins, PTP1B attenuates downstream signaling, leading to insulin resistance and leptin resistance, respectively.
Trodusquemine is a non-competitive, allosteric inhibitor of PTP1B.[1] Unlike competitive inhibitors that bind to the active site, Trodusquemine binds to a distinct allosteric site on the enzyme, inducing a conformational change that renders the active site inaccessible to its substrates.[3] This mode of inhibition offers the potential for greater selectivity over other protein tyrosine phosphatases, which share a highly conserved active site. The IC50 value for Trodusquemine's inhibition of PTP1B is approximately 1 µmol/L.[1]
Quantitative Data on the Effects of PTP1B Inhibition
The following tables summarize the quantitative effects of PTP1B inhibition, primarily with Trodusquemine, in various metabolic disease models.
Table 1: In Vivo Efficacy of Trodusquemine in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Body Weight | DIO Mice | 10 mg/kg | 4 weeks (chronic) | Prevented weight gain compared to saline controls. | [4] |
| Body Weight | DIO Mice | 10 mg/kg | Single dose | 20% reduction in body weight. | [4] |
| Fat Mass | DIO Mice | 10 mg/kg | Single dose | >50% reduction in fat mass. | [4] |
| Food Intake | DIO Mice | Not specified | Not specified | Reduced food intake. | [5] |
| Plasma Insulin | DIO Mice | Not specified | Not specified | Improved (lowered) plasma insulin levels. | [5] |
| Plasma Leptin | DIO Mice | Not specified | Not specified | Improved (lowered) plasma leptin levels. | [5] |
| Serum Cholesterol | LDLR-/- Mice on HFD | Single and chronic doses | Not specified | Significantly decreased serum cholesterol. | [4] |
| Serum Triglycerides | LDLR-/- Mice on HFD | Single and chronic doses | Not specified | Significantly decreased serum triglycerides. | [4] |
Table 2: Effects of PTP1B Inhibition in Other Animal Models
| Model | Treatment | Dosage | Duration | Key Findings | Reference |
| ob/ob Mice | Trodusquemine | Not specified | Not specified | Rescued hyperglycemia. | [1] |
| db/db Mice | Trodusquemine | Not specified | Not specified | Rescued hyperglycemia. | [1] |
| Equine Metabolic Syndrome | Trodusquemine (MSI-1436) | Single IV dose | 4 weeks post-treatment | Significant regulation of both insulinemia and glycemia. | [5] |
Signaling Pathways and Experimental Workflows
PTP1B-Mediated Insulin and Leptin Signaling
The following diagram illustrates the central role of PTP1B in negatively regulating insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these pathways, leading to improved glucose homeostasis and reduced appetite.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for In Vivo Evaluation of a PTP1B Inhibitor
The diagram below outlines a typical experimental workflow for assessing the efficacy of a PTP1B inhibitor in a diet-induced obesity (DIO) mouse model.
Caption: Workflow for in vivo testing of a PTP1B inhibitor.
Experimental Protocols
PTP1B Enzymatic Assay (p-Nitrophenyl Phosphate - pNPP)
This colorimetric assay is a common method to determine the in vitro activity and inhibition of PTP1B.
Materials:
-
Recombinant human PTP1B
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
Test inhibitor (e.g., Trodusquemine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (for control) or the inhibitor dilutions.
-
Add 25 µL of the recombinant PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) or as an endpoint reading after a fixed time.
-
Calculate the rate of pNPP hydrolysis. The percentage of inhibition is determined by comparing the rate of reaction in the presence of the inhibitor to the control.
-
The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity by feeding a high-fat diet (HFD), typically 45-60% of calories from fat, for 8-12 weeks.[6] A control group is fed a standard chow diet.
Drug Administration:
-
Preparation: Trodusquemine can be dissolved in saline for in vivo administration.
-
Route and Dosage: Administer Trodusquemine or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosage is 10 mg/kg.[7]
Measurements:
-
Body Weight and Food Intake: Monitor daily or weekly.
-
Body Composition: Can be assessed using techniques like DEXA or MRI.
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer insulin (0.75-1 U/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol is used to assess the effect of a PTP1B inhibitor on insulin signaling in tissues or cells.
Procedure:
-
Tissue/Cell Lysis: Homogenize tissues (e.g., liver, muscle) or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR β Tyr1150/1151).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total insulin receptor for normalization.
Conclusion
The inhibition of PTP1B presents a compelling therapeutic strategy for the treatment of metabolic diseases. As demonstrated with the representative inhibitor Trodusquemine, targeting PTP1B can lead to significant improvements in body weight, glucose homeostasis, and lipid profiles in relevant preclinical models. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of novel PTP1B inhibitors, facilitating the discovery and development of new therapies for obesity and type 2 diabetes. Researchers are encouraged to adapt and optimize these methodologies to suit their specific research questions and the characteristics of their test compounds.
References
- 1. Trodusquemine - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
Methodological & Application
Application Notes and Protocols for PTP1B-IN-13 in an In Vitro Phosphatase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro phosphatase assay to evaluate the inhibitory activity of PTP1B-IN-13 against Protein Tyrosine Phosphatase 1B (PTP1B). This document includes information on the underlying signaling pathway, a step-by-step experimental workflow, and data presentation guidelines.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways. Notably, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), attenuating insulin signaling.[1][2] This function has made PTP1B a significant therapeutic target for type 2 diabetes and obesity.[2][3] PTP1B also modulates leptin signaling by dephosphorylating the Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[1] this compound is a selective, allosteric inhibitor of PTP1B with a reported IC50 value of 1.59 μM. This protocol outlines a colorimetric in vitro assay to determine the inhibitory potential of this compound.
Signaling Pathway of PTP1B in Insulin Regulation
PTP1B acts as a key negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and other metabolic effects. PTP1B counteracts this process by dephosphorylating the activated insulin receptor and its substrates, thereby dampening the insulin signal. Inhibition of PTP1B is expected to enhance and prolong insulin signaling.
Figure 1: PTP1B's role in attenuating insulin signaling.
In Vitro PTP1B Inhibition Assay Protocol
This protocol describes a colorimetric assay to measure the inhibition of PTP1B by this compound using the substrate p-nitrophenyl phosphate (pNPP). PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.
Materials and Reagents
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
The following diagram outlines the key steps in the in vitro PTP1B inhibition assay.
Figure 2: Workflow for the PTP1B in vitro inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of pNPP in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired concentrations.
-
Dilute the recombinant PTP1B enzyme in Assay Buffer to the desired working concentration.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound solutions (or vehicle control, e.g., DMSO) to the wells of a 96-well plate.
-
Add 80 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Controls:
-
100% Activity Control: Contains enzyme and vehicle without the inhibitor.
-
Blank Control: Contains Assay Buffer and pNPP without the enzyme.
-
Data Analysis
-
Correct for Blank: Subtract the absorbance of the Blank Control from all other readings.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control Well)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison.
| Compound | Target | IC50 (µM) | Assay Substrate | Reference Inhibitor |
| This compound | PTP1B | 1.59 | pNPP | Sodium Orthovanadate |
| Sodium Orthovanadate | PTPs | ~20-50 | pNPP | N/A |
Note: The IC50 for Sodium Orthovanadate can vary depending on the specific PTP and assay conditions.
Conclusion
This protocol provides a robust and reproducible method for evaluating the inhibitory activity of this compound against PTP1B in an in vitro setting. The use of a colorimetric substrate allows for a straightforward and high-throughput compatible assay. Accurate determination of the IC50 value is crucial for the characterization and development of novel PTP1B inhibitors for therapeutic applications.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B-IN-13 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PTP1B-IN-13, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in various cell-based assays. This document includes an overview of the PTP1B signaling pathway, detailed experimental protocols, and data presentation guidelines to facilitate your research and drug development efforts.
Introduction to PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[1][2][3][4][5] It is particularly known for its involvement in the insulin and leptin signaling cascades by dephosphorylating the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and Janus kinase 2 (JAK2).[1][2][6] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, obesity, and certain cancers.[1][4][7] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions.[4][8] this compound is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying its physiological and pathological roles.
PTP1B Signaling Pathways
PTP1B primarily attenuates signaling pathways initiated by receptor tyrosine kinases. Below are diagrams illustrating its role in the insulin and leptin signaling pathways.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Caption: PTP1B's role in attenuating the leptin signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for PTP1B inhibitors in cell-based assays. Note that specific values for this compound may need to be determined empirically for your cell system.
| Inhibitor | IC50 (PTP1B) | Cell-Based Assay Concentration Range | Cell Type(s) | Reference |
| PTP1B-IN-3 * | 120 nM | Not specified | Not specified | [9] |
| Claramine | Not specified | 1-10 µM | GBM, CRC, Ovarian Cancer Cells | [10] |
| CX08005 | Not specified | Up to 500 nM | HepG2 | [11] |
| Sodium Orthovanadate | 19.3 ± 1.1 µM | 25 - 100 µM | MCF-7, MDA-MB-231 | [12][13] |
*PTP1B-IN-3 is presented as a reference compound with a reported IC50 value. Researchers should determine the optimal concentration of this compound for their specific cell line and assay.
Experimental Protocols
Here are detailed protocols for key cell-based assays to investigate the effects of this compound.
Western Blot Analysis of PTP1B Substrate Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of PTP1B substrates, such as the Insulin Receptor (IR) or AKT.
Caption: Workflow for Western Blot analysis.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Insulin solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Remove growth medium, wash with PBS, and incubate in serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add insulin (e.g., 100 nM final concentration) to the designated wells and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Glucose Uptake Assay
This protocol measures the effect of this compound on insulin-stimulated glucose uptake in cells, typically adipocytes or muscle cells.
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiate cells (e.g., 3T3-L1 preadipocytes or C2C12 myoblasts) into mature adipocytes or myotubes.
-
Serum Starvation: Serum starve the cells for 4-6 hours in serum-free medium.
-
Inhibitor Treatment: Pre-incubate cells with this compound or vehicle for 1-2 hours in KRH buffer.
-
Insulin Stimulation: Treat cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 5-10 minutes.
-
Assay Termination: Stop the uptake by washing the cells with ice-cold PBS.
-
Measurement:
-
For [³H]-glucose: Lyse the cells and measure radioactivity using a scintillation counter.
-
For 2-NBDG: Measure fluorescence using a fluorescence plate reader.
-
-
Analysis: Normalize the glucose uptake to the protein content of each well. Compare the glucose uptake in this compound treated cells to the control cells.
References
- 1. Investigation of Protein-tyrosine Phosphatase 1B Function by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B inhibition ameliorates inflammatory injury and dysfunction in ox-LDL-induced HUVECs by activating the AMPK/SIRT1 signaling pathway via negative regulation of KLF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTP1B-IN-3 - Immunomart [immunomart.com]
- 10. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for PTP1B Inhibitors in In Vivo Mouse Studies
Disclaimer: Extensive literature searches did not yield specific in vivo studies, dosage, or detailed experimental protocols for the compound "PTP1B-IN-13." The following application notes and protocols are based on published research for other selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. This information is intended to serve as a comprehensive guide for researchers and drug development professionals to design and conduct in vivo mouse studies for novel PTP1B inhibitors, such as this compound, by providing established methodologies and expected outcomes based on the inhibition of this target.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways. Primarily, it is known for its dephosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), thereby attenuating insulin signaling.[1] Additionally, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[2] Its involvement in these pathways makes it a significant therapeutic target for Type 2 Diabetes (T2D) and obesity.[1][2] More recently, PTP1B has been identified as a key mediator in cancer progression through its role in Src activation, making it a target for oncology research as well.[3][4]
Inhibition of PTP1B in mouse models has been shown to enhance insulin sensitivity, improve glucose tolerance, and promote resistance to diet-induced obesity.[2] In cancer models, PTP1B inhibition can disrupt tumor growth and metastasis.[4] These application notes provide an overview of the methodologies used to assess the efficacy of PTP1B inhibitors in in vivo mouse studies.
Quantitative Data from In Vivo Mouse Studies with PTP1B Inhibitors
The following tables summarize quantitative data from various in vivo mouse studies using different PTP1B inhibitors. This data can be used as a reference for expected efficacy and dosage ranges.
Table 1: Efficacy of PTP1B Antisense Oligonucleotide (ASO) in Diabetic Mouse Models
| Mouse Model | Inhibitor | Dosage | Administration Route | Treatment Duration | Key Findings |
| ob/ob mice | PTP1B ASO | 2.5 and 25 mg/kg | Intraperitoneal (i.p.), twice weekly | 6 weeks | Dose-dependent reduction of PTP1B protein in liver and fat. Normalization of blood glucose to lean control levels in the 25 mg/kg group. |
| db/db mice | PTP1B ASO | 10, 25, and 50 mg/kg | Intraperitoneal (i.p.), once weekly | 4 weeks | Significant reduction in PTP1B protein and mRNA levels in the liver. Dose-dependent improvement in hyperglycemia. |
Table 2: Efficacy of a Small Molecule PTP1B Inhibitor in a Cancer Mouse Model [4]
| Mouse Model | Inhibitor | Dosage | Administration Route | Treatment Duration | Key Findings |
| Colorectal Cancer (CRC) liver metastasis model (Swiss nude mice) | Claramine | 2 mg/kg of body weight | Intraperitoneal (i.p.), every three days for 7 doses | 21 days (starting day 15 post-implantation) | Total inhibition of liver metastasis. |
| Glioblastoma (GBM) intracranial xenograft model (athymic nude mice) | Claramine | 2 mg/kg of body weight | Intraperitoneal (i.p.), every three days for 7 doses | 21 days (starting day 15 post-implantation) | Significant increase in survival. |
Experimental Protocols
Protocol for Evaluating a PTP1B Inhibitor in a Diet-Induced Obesity and Insulin Resistance Mouse Model
This protocol is adapted from studies on various PTP1B inhibitors in models of metabolic disease.
Objective: To assess the effect of a PTP1B inhibitor on metabolic parameters in a high-fat diet (HFD)-induced obese and insulin-resistant mouse model.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
PTP1B inhibitor (e.g., this compound)
-
Vehicle control (e.g., saline, DMSO, or as appropriate for the inhibitor's solubility)
-
Glucose meter and strips
-
Insulin (Humulin R)
-
Equipment for oral gavage or intraperitoneal injection
-
Metabolic cages (optional)
Procedure:
-
Induction of Obesity and Insulin Resistance:
-
Acclimate mice for one week on a standard chow diet.
-
Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet.
-
Maintain mice on their respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group. Monitor body weight weekly.
-
-
Treatment Administration:
-
After the induction period, divide the HFD-fed mice into two subgroups: one receiving the PTP1B inhibitor and the other receiving the vehicle control.
-
Administer the PTP1B inhibitor or vehicle daily for 4-8 weeks via the determined route (e.g., oral gavage or i.p. injection). The dosage should be determined from preliminary dose-ranging studies.
-
Continue to monitor body weight and food intake throughout the treatment period.
-
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer a glucose bolus (2 g/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer insulin (0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood for analysis of serum insulin, lipids, and other relevant markers.
-
Harvest tissues such as liver, adipose tissue, and skeletal muscle.
-
A portion of the tissue can be flash-frozen in liquid nitrogen for Western blot analysis of key signaling proteins (e.g., p-IR, p-Akt, PTP1B levels).
-
Another portion can be fixed in formalin for histological analysis (e.g., H&E staining of liver for steatosis).
-
Protocol for Evaluating a PTP1B Inhibitor in a Xenograft Cancer Mouse Model
This protocol is based on studies investigating the anti-cancer effects of PTP1B inhibitors.[4]
Objective: To determine the efficacy of a PTP1B inhibitor in reducing tumor growth and metastasis in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., colorectal, glioblastoma)
-
PTP1B inhibitor (e.g., this compound)
-
Vehicle control
-
Matrigel (for subcutaneous injection)
-
Calipers for tumor measurement
-
Equipment for i.p. injection or oral gavage
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
For metastasis models, cells can be injected into the tail vein or spleen.
-
For orthotopic models (e.g., intracranial), stereotactic injection is required.
-
-
Treatment Administration:
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the PTP1B inhibitor or vehicle at the predetermined dosage and schedule (e.g., daily or every other day).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the mice.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., Western blot for signaling proteins, immunohistochemistry for proliferation and apoptosis markers).
-
For metastasis studies, harvest relevant organs (e.g., lungs, liver) and quantify metastatic nodules.
-
Signaling Pathways and Visualization
PTP1B inhibition is known to modulate several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: PTP1B inhibits the leptin signaling pathway.
Caption: PTP1B promotes cancer progression via Src activation.
Conclusion
While specific in vivo data for this compound is not currently available in the public domain, the established role of PTP1B as a therapeutic target provides a strong rationale for its investigation. The protocols and data presented here for other PTP1B inhibitors offer a solid foundation for designing and executing robust in vivo mouse studies for novel compounds like this compound. Careful dose-ranging studies, appropriate selection of animal models, and comprehensive endpoint analyses will be critical for elucidating the therapeutic potential of new PTP1B inhibitors.
References
- 1. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Assessing PTP1B Inhibition by PTP1B-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase localized to the cytoplasmic face of the endoplasmic reticulum.[1] It functions as a critical negative regulator in multiple signaling pathways, most notably the insulin and leptin signaling cascades.[2][3][4] PTP1B exerts its effect by dephosphorylating key activated proteins such as the insulin receptor (IR) and its substrate (IRS-1), as well as the Janus kinase 2 (JAK2) in the leptin pathway.[1][3][4] Overexpression or hyperactivity of PTP1B is linked to insulin resistance, type 2 diabetes, obesity, and certain cancers.[2][5] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these diseases.[6]
PTP1B-IN-13 is a small molecule inhibitor designed to target PTP1B. This application note provides a detailed protocol for using Western blotting to assess the efficacy of this compound in a cellular context. The assay measures the inhibitor's ability to block PTP1B activity, leading to a detectable increase in the phosphorylation of its downstream substrates.
Principle of the Assay
The Western blot protocol described here quantifies the change in the phosphorylation state of a key PTP1B substrate, such as the Insulin Receptor (IR) or its downstream effector Akt, in response to treatment with the PTP1B inhibitor this compound.
Cells are first stimulated with insulin to activate the IR signaling pathway, which induces the phosphorylation of IR and Akt. In the absence of an inhibitor, PTP1B will dephosphorylate these proteins, attenuating the signal. When cells are treated with an effective PTP1B inhibitor like this compound, the dephosphorylation activity of PTP1B is blocked. This results in a sustained, higher level of phosphorylation of its substrates. By comparing the ratio of the phosphorylated protein to the total protein (e.g., p-Akt vs. Total Akt) across different concentrations of the inhibitor, the compound's potency and efficacy can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PTP1B signaling pathway and the experimental workflow for the Western blot protocol.
Caption: PTP1B negatively regulates insulin signaling by dephosphorylating p-IR and p-IRS-1.
Caption: Step-by-step workflow for Western blot analysis of PTP1B inhibition.
Materials and Reagents
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath
-
Centrifuge and microcentrifuge (4°C)
-
SDS-PAGE and Western blotting apparatus (e.g., Bio-Rad Mini-PROTEAN system)[7]
-
Power supply
-
Chemiluminescence imaging system
-
Sonicator (optional)
-
Shaker/rocker
Reagents
-
Cell Line (e.g., HepG2, MCF-7, or other insulin-responsive cells)
-
Cell culture medium (e.g., DMEM) and Fetal Bovine Serum (FBS)
-
This compound
-
Insulin (human, recombinant)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Protein Assay Kit (BCA or Bradford)
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels or reagents to cast gels
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Methanol
-
Blocking Buffer (5% w/v non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies (use dilutions recommended by manufacturer as a starting point):
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total-Akt
-
Rabbit anti-PTP1B
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
Detailed Experimental Protocol
Cell Culture and Treatment
-
Seeding: Plate cells (e.g., HepG2) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture in complete medium overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the inhibitor to desired final concentrations (e.g., 0.1, 1, 10, 25 µM) in serum-free medium. Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells and pre-incubate for 1-2 hours.
-
Stimulation: Add insulin to a final concentration of 100 nM to all wells (except the unstimulated control) and incubate for 15-30 minutes.
Cell Lysate Preparation[8][12]
-
Place the culture plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the tubes for 30 minutes at 4°C.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.
SDS-PAGE and Protein Transfer
-
Add 4x Laemmli sample buffer to your normalized protein samples, mix, and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 60-90 minutes or overnight at a lower voltage in a cold room.[7]
-
After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to confirm successful transfer. Destain with TBST.
Immunoblotting
-
Blocking: Incubate the membrane in blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-phospho-Akt) in blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure times to avoid signal saturation.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for total Akt, and subsequently for β-Actin as a loading control.
-
Densitometry: Quantify the band intensities using software like ImageJ. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-Akt / Total Akt). Normalize this value to the loading control (β-Actin) if necessary.
Data Presentation and Interpretation
Quantitative data from densitometry analysis should be recorded in a structured format. The results should demonstrate a dose-dependent increase in the p-Akt/Total Akt ratio with increasing concentrations of this compound in insulin-stimulated cells. Total PTP1B and β-Actin levels should remain relatively constant across all lanes.
Table 1: Densitometry Data for Phospho-Akt Levels
| Treatment Group | Insulin (100nM) | This compound (µM) | p-Akt Intensity | Total Akt Intensity | β-Actin Intensity | p-Akt / Total Akt Ratio |
|---|---|---|---|---|---|---|
| Unstimulated | - | 0 | ||||
| Vehicle Control | + | 0 | ||||
| Test 1 | + | 0.1 | ||||
| Test 2 | + | 1.0 | ||||
| Test 3 | + | 10.0 |
| Test 4 | + | 25.0 | | | | |
Table 2: Summary of Protein Expression
| Treatment Group | Total PTP1B Intensity | Normalized PTP1B | β-Actin Intensity |
|---|---|---|---|
| Unstimulated | |||
| Vehicle Control | |||
| Test 1 (0.1 µM) | |||
| Test 2 (1.0 µM) | |||
| Test 3 (10.0 µM) |
| Test 4 (25.0 µM) | | | |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody/reagents | Use fresh ECL substrate; check antibody datasheet for recommended conditions. |
| Insufficient protein loaded | Increase protein amount to 30-50 µg. | |
| Poor protein transfer | Verify transfer with Ponceau S staining; use a fresh buffer. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. |
| Antibody concentration too high | Reduce primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of TBST washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking agent (e.g., milk instead of BSA). |
| Protein degradation | Keep samples on ice; use fresh protease inhibitors. |
References
- 1. PTPN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. bio-rad.com [bio-rad.com]
- 8. A Monoclonal Antibody Against the Catalytic Domain of PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PTP1B-IN-13 for High-Throughput Screening
Product Name: PTP1B-IN-13
Catalog Number: N/A
Molecular Formula: C₂₄H₂₈N₂O₃
Molecular Weight: 392.49 g/mol
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes and obesity. This compound is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying its physiological and pathological roles. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel PTP1B inhibitors.
PTP1B Signaling Pathway
PTP1B primarily acts on the insulin receptor (IR) and the leptin receptor (LEPR). Upon insulin binding, the IR autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B dephosphorylates the activated IR, thus attenuating the insulin signal. A similar mechanism applies to the leptin signaling pathway, where PTP1B dephosphorylates the Janus kinase 2 (JAK2) associated with the LEPR.
Caption: PTP1B's role in attenuating insulin and leptin signaling.
Quantitative Data
The inhibitory activity of this compound and related compounds can be quantified to determine their potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.
| Compound | PTP1B IC₅₀ (nM) | T-cell PTP (TCPTP) IC₅₀ (nM) | Selectivity (TCPTP/PTP1B) |
| This compound | 3.6 | 1,200 | ~333-fold |
| Compound 8 | 4.9 | >200,000 | >40,816-fold |
| Compound 16 | 2.2 | 1,180 | ~536-fold |
Note: Data for compounds 8 and 16 are included for comparative purposes and represent other potent PTP1B inhibitors.
High-Throughput Screening Protocol
This protocol outlines a typical fluorescence-based HTS assay to identify PTP1B inhibitors.
Materials and Reagents
-
Recombinant human PTP1B enzyme
-
This compound (as a positive control)
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% BSA
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities (Excitation: 355 nm, Emission: 460 nm)
Experimental Workflow
Caption: Workflow for a typical PTP1B HTS assay.
Assay Protocol
-
Compound Plating:
-
Dispense 1 µL of test compounds, positive control (this compound), and negative control (DMSO) into the wells of a 384-well plate.
-
For dose-response curves, prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).
-
-
Enzyme Addition:
-
Prepare a solution of PTP1B enzyme in assay buffer to a final concentration of 0.5 nM.
-
Add 20 µL of the enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition:
-
Prepare a solution of DiFMUP substrate in assay buffer to a final concentration of 100 µM.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at 355 nm and emission at 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Profiling
To ensure that identified hits are selective for PTP1B, it is crucial to perform counter-screening against other related phosphatases, such as T-cell PTP (TCPTP).
Logical Flow for Hit Validation
PTP1B-IN-13 in Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in multiple signaling pathways implicated in oncology and metabolic diseases. Its inhibition can enhance insulin sensitivity and potentiate the effects of various anti-cancer therapies. PTP1B-IN-13 is a selective, allosteric inhibitor of PTP1B with a reported IC50 value of 1.59 μM. While this compound has been identified as a potent inhibitor, published literature on its use in combination with other therapeutic agents is not yet available.
These application notes provide a comprehensive guide to the principles and methodologies for evaluating the synergistic or additive effects of a PTP1B inhibitor, such as this compound, in combination with other therapeutic agents. The protocols and data presented are based on established methodologies for PTP1B inhibitors and provide a framework for designing and executing combination studies.
Rationale for Combination Therapy
The inhibition of PTP1B is a promising strategy for combination therapies in various diseases:
-
Oncology: PTP1B is implicated in the regulation of multiple oncogenic signaling pathways, including those mediated by growth factor receptors like EGFR and HER2.[1][2] Inhibition of PTP1B can enhance the efficacy of targeted therapies and chemotherapy.[1] Furthermore, PTP1B inhibition has been shown to modulate the tumor microenvironment and improve anti-tumor immune responses, suggesting a synergistic potential with immune checkpoint inhibitors.[1]
-
Metabolic Disorders: In the context of type 2 diabetes and obesity, PTP1B negatively regulates insulin and leptin signaling.[3] Co-administration of PTP1B inhibitors with standard anti-diabetic drugs, such as metformin, may lead to improved glycemic control and enhanced insulin sensitivity.[1]
Key Signaling Pathways
PTP1B inhibition affects several critical signaling cascades. Understanding these pathways is essential for designing and interpreting combination therapy studies.
Quantitative Data from Representative Combination Studies
While specific data for this compound in combination is not available, the following tables summarize representative quantitative data from studies using other PTP1B inhibitors to illustrate the potential synergistic effects.
Table 1: In Vitro Synergistic Effects of PTP1B Inhibitor in Combination with an Anti-cancer Agent
| Cell Line | PTP1B Inhibitor (Concentration) | Anti-cancer Agent (Concentration) | Effect | Reference |
| HER2+ Breast Cancer Cells | PTP1B Inhibitor | Trastuzumab | Amplified reduction in proliferation and increased apoptosis | [2] |
| HER2+ Breast Cancer Cells | PTP1B Inhibitor | PI3K Inhibitor | Amplified reduction in proliferation and increased apoptosis | [2] |
Table 2: In Vivo Efficacy of PTP1B Inhibitor in Combination Therapy
| Animal Model | PTP1B Inhibitor | Combination Agent | Outcome | Reference |
| Mouse model of HER2+ breast cancer | PTP1B Inhibitor | Trastuzumab | Enhanced sensitivity to trastuzumab, reduced tumor volume, and decreased lung metastasis | [2] |
| Mouse model | PTP1B Inhibitor | Anti-PD-1 Antibody | Enhanced T-cell activation and reduced tumor growth | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound.
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
Objective: To assess the synergistic, additive, or antagonistic effect of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive breast cancer cell line)
-
This compound
-
Therapeutic agent of interest (e.g., Trastuzumab)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the combination agent.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanism of synergy by examining the effect of the combination treatment on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination agent
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against p-HER2, t-HER2, p-Akt, t-Akt, p-ERK, t-ERK, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the changes in protein phosphorylation and expression.
Protocol 3: In Vivo Xenograft Model for Combination Therapy Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and combination of this compound and the other agent).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the groups.
Conclusion
The combination of PTP1B inhibition with other therapeutic modalities holds significant promise for improving treatment outcomes in cancer and metabolic diseases. While specific data for this compound in combination therapies is not yet available, the provided application notes and protocols offer a robust framework for researchers to design and conduct studies to explore its synergistic potential. Careful experimental design and thorough data analysis will be crucial in elucidating the therapeutic benefits of combining this compound with other agents.
References
- 1. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating PTP1B Substrates Using Substrate-Trapping Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in numerous signaling pathways, making it a significant therapeutic target for diseases such as type 2 diabetes, obesity, and cancer.[1][2][3] PTP1B exerts its function by dephosphorylating tyrosine residues on its substrates.[3] Due to the transient nature of enzyme-substrate interactions, identifying the physiological substrates of PTP1B has been a considerable challenge.[4] A powerful technique to overcome this obstacle is the use of "substrate-trapping" mutants of PTP1B. These mutants can bind to their substrates but are catalytically impaired, thus forming stable complexes that allow for the isolation and identification of PTP1B substrates.[4][5][6]
This document provides detailed application notes and protocols for utilizing PTP1B substrate-trapping mutants to investigate and identify novel PTP1B substrates.
Principle of Substrate Trapping
The catalytic mechanism of PTP1B involves a key aspartic acid residue (Asp181) that acts as a general acid.[6] Mutating this residue to alanine (D181A) significantly reduces the catalytic activity of the enzyme while preserving its ability to bind to phosphorylated substrates.[6] This "substrate trap" allows for the stabilization and subsequent identification of the enzyme-substrate complex.[6] Further mutations, such as the Y46F substitution in the PTP1B-D181A mutant, have been shown to enhance substrate-trapping efficiency.[7]
Key PTP1B Signaling Pathways
PTP1B is a key regulator in several critical signaling cascades:
-
Insulin Signaling: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1).[1][8][9][10] Inhibition of PTP1B enhances insulin sensitivity, making it a target for type 2 diabetes treatment.[3][11][12]
-
Leptin Signaling: PTP1B dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thereby attenuating leptin signaling which is involved in appetite regulation.[8][9][10]
-
Oncogenic Signaling: PTP1B's role in cancer is context-dependent, acting as both a tumor suppressor and a promoter.[8][13] It can dephosphorylate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and is involved in signaling pathways such as Src/Ras/ERK and PI3K/AKT.[14][15]
Experimental Workflows and Protocols
The following sections detail the experimental protocols for identifying PTP1B substrates using substrate-trapping mutants.
Diagram: Experimental Workflow for PTP1B Substrate Identification
Caption: Workflow for identifying PTP1B substrates using a substrate-trapping mutant.
Protocol 1: In Vivo Substrate Trapping in Mammalian Cells
This protocol describes the expression of a GST-tagged PTP1B substrate-trapping mutant in mammalian cells to capture and identify interacting substrates.
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Expression vector for GST-tagged PTP1B D181A mutant
-
Transfection reagent
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Glutathione-Sepharose beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies: anti-GST, anti-phosphotyrosine (e.g., 4G10), and antibodies against candidate substrates
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the GST-PTP1B D181A expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
(Optional) Co-express with a constitutively active tyrosine kinase (e.g., v-Src) to enhance substrate phosphorylation.[6]
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with 1 ml of lysis buffer for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
GST Pulldown:
-
Incubate the clarified lysate with pre-equilibrated Glutathione-Sepharose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in 2X SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-phosphotyrosine and anti-GST antibodies. Putative substrates will appear as tyrosine-phosphorylated bands that co-precipitate with the PTP1B D181A mutant but not with a wild-type or empty vector control.[6]
-
Protocol 2: In Vitro Substrate Trapping
This protocol is useful for confirming a direct interaction between PTP1B and a purified, phosphorylated substrate.
Materials:
-
Purified recombinant GST-PTP1B D181A
-
Purified candidate substrate protein
-
Active tyrosine kinase (for in vitro phosphorylation)
-
Kinase buffer and ATP
-
Binding buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Glutathione-Sepharose beads
Procedure:
-
In Vitro Phosphorylation of Substrate:
-
Incubate the purified substrate with an active tyrosine kinase in kinase buffer with ATP to achieve phosphorylation.
-
Stop the reaction by adding EDTA.
-
-
Binding Assay:
-
Immobilize GST-PTP1B D181A on Glutathione-Sepharose beads.
-
Incubate the immobilized PTP1B mutant with the phosphorylated substrate in binding buffer for 1-2 hours at 4°C.
-
Wash the beads extensively with binding buffer.
-
-
Analysis:
-
Elute the proteins and analyze by SDS-PAGE and Western blotting using antibodies against the substrate and GST.
-
Protocol 3: Identification of Substrates by Mass Spectrometry
For a broader, unbiased identification of PTP1B substrates, the protein complexes captured by the substrate-trapping mutant can be analyzed by mass spectrometry.
Procedure:
-
Perform the in vivo substrate trapping as described in Protocol 1.
-
After the final wash, elute the proteins using a compatible elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 M urea).
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the PTP1B D181A pulldown compared to controls (e.g., wild-type PTP1B or GST alone).[11]
A novel approach couples substrate-trapping with proximity-labeling (e.g., using BirA*) to biotinylate interacting proteins in living cells, which can then be enriched and identified by mass spectrometry.[16]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on PTP1B substrate identification.
Table 1: Known PTP1B Substrates and their Associated Signaling Pathways
| Substrate | Signaling Pathway | Cellular Function | Reference(s) |
| Insulin Receptor (IR) | Insulin Signaling | Glucose metabolism, cell growth | [1][8][9][10] |
| IRS-1/2 | Insulin Signaling | Insulin signal transduction | [1][13] |
| JAK2 | Leptin/Cytokine Signaling | Appetite regulation, immune response | [8][9][10] |
| STAT3/5 | Cytokine Signaling | Gene transcription, immune response | [2][17] |
| EGFR | Growth Factor Signaling | Cell proliferation, survival | [14] |
| Src | Integrin/Growth Factor Signaling | Cell adhesion, migration, proliferation | [8][15] |
| p130Cas | Integrin Signaling | Cell adhesion and migration | [5][13] |
| STAM2 | Endosomal Sorting | Receptor trafficking and degradation | [5][18] |
| PKM2 | Cancer Metabolism | Regulation of cell growth | [5][8] |
| Gab1 | Growth Factor Signaling | Signal transduction | [19] |
| PLC-γ1 | Growth Factor Signaling | Signal transduction | [11][19] |
| CD22 | B-cell Receptor Signaling | B-cell activation |
Table 2: Examples of Tyrosine Phosphorylated Peptides Identified as PTP1B Substrates
This table presents examples of phosphopeptides from proteins that were identified to bind to PTP1B substrate-trapping mutants. The ratio indicates the enrichment in the substrate-trapping mutant pulldown compared to the wild-type enzyme.
| Protein | Phosphopeptide Sequence | Substrate-trapping/WT Ratio | Reference |
| EGFR | GPTAENAEpYLR | 7.69 | [11] |
| PDGFRβ | DESIDpYVPMLDMK | 17.89 | [11] |
| p62DOK | pYSSDPTGAVTEDNIDDAFLPVPEpYVNQSVPK | - | [11] |
Signaling Pathway Diagrams
Diagram: PTP1B in Insulin Signaling
Caption: PTP1B negatively regulates insulin signaling.
Diagram: PTP1B in Leptin Signaling
Caption: PTP1B attenuates leptin signaling via JAK2.
Conclusion
The use of substrate-trapping mutants is a powerful and indispensable tool for the identification and validation of PTP1B substrates. The protocols and data presented here provide a comprehensive guide for researchers to investigate the diverse roles of PTP1B in cellular signaling. A thorough understanding of PTP1B's substrates is crucial for the development of selective and effective inhibitors for therapeutic intervention in a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of Protein Tyrosine Phosphatase (PTP) Substrates | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of “substrate-trapping” mutants to identify physiological substrates of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new highly efficient substrate-trapping mutant of protein tyrosine phosphatase 1B (PTP1B) reveals full autoactivation of the insulin receptor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Protein-tyrosine Phosphatase 1B Function by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pivotal role of protein tyrosine phosphatase 1B (PTP1B) in the macrophage response to pro-inflammatory and anti-inflammatory challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PTP1B Targets the Endosomal Sorting Machinery: DEPHOSPHORYLATION OF REGULATORY SITES ON THE ENDOSOMAL SORTING COMPLEX REQUIRED FOR TRANSPORT COMPONENT STAM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of New Substrates of the Protein-tyrosine Phosphatase PTP1B by Bayesian Integration of Proteome Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTP1B-IN-13 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, most notably the insulin and leptin signaling cascades. Its role in dephosphorylating key signaling molecules, such as the insulin receptor (IR) and Janus kinase 2 (JAK2), has made it a significant therapeutic target for metabolic diseases like type 2 diabetes and obesity, as well as in oncology. PTP1B-IN-13 is a potent and selective allosteric inhibitor of PTP1B, offering a valuable tool for studying the physiological and pathological roles of PTP1B in primary cell cultures. These application notes provide detailed protocols for the use of this compound in primary hepatocytes and macrophages, two key cell types in metabolic and inflammatory research.
This compound: Overview and Properties
This compound is a selective, allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to inhibition. This can offer greater selectivity and improved pharmacological properties.
| Property | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1] |
| Mechanism of Action | Allosteric Inhibition | [1] |
| IC50 | 1.59 µM | [1] |
| CAS Number | 650621-20-8 | |
| Molecular Formula | C₂₄H₂₅N₃O₃S₂ |
Key Signaling Pathways Modulated by PTP1B
Understanding the signaling pathways regulated by PTP1B is crucial for designing and interpreting experiments using this compound.
Application 1: Enhancing Insulin Signaling in Primary Hepatocytes
Primary hepatocytes are a cornerstone for studying hepatic insulin resistance. PTP1B is highly expressed in the liver and is a key negative regulator of insulin signaling. Inhibition of PTP1B by this compound is expected to increase insulin sensitivity.
Experimental Workflow
Protocol: this compound Treatment of Primary Mouse Hepatocytes
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Primary mouse hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E medium with supplements)
-
Collagen-coated culture plates
-
Insulin
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blotting: anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt, anti-PTP1B, anti-GAPDH.
Procedure:
-
Cell Seeding: Seed primary mouse hepatocytes on collagen-coated plates at a desired density and allow them to attach for 4-6 hours.
-
Starvation: After attachment, gently wash the cells with PBS and replace the medium with serum-free medium. Incubate for 12-16 hours to starve the cells.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium at final concentrations ranging from 1 µM to 10 µM. A vehicle control (DMSO) at the same final concentration should be included.
-
Remove the starvation medium and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Insulin Stimulation:
-
Add insulin directly to the medium to a final concentration of 10-100 nM.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Analyze the phosphorylation status of insulin receptor (IR) and Akt by Western blotting.
-
Expected Quantitative Data
| Treatment | p-IR / Total IR (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (1 µM) | Expected Increase | Expected Increase |
| This compound (5 µM) | Expected Greater Increase | Expected Greater Increase |
| This compound (10 µM) | Expected Highest Increase | Expected Highest Increase |
Application 2: Modulation of Inflammatory Responses in Primary Macrophages
PTP1B plays a complex role in regulating inflammatory responses in macrophages. Its inhibition can influence cytokine production and macrophage polarization.
Experimental Workflow
Protocol: this compound Treatment of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
This compound (10 mM stock in DMSO)
-
Bone marrow cells isolated from mice
-
Macrophage differentiation medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
DMSO (vehicle control)
-
PBS
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Cell lysis buffer
-
RNA isolation kit and reagents for qPCR.
Procedure:
-
Macrophage Differentiation: Culture bone marrow cells in differentiation medium for 7 days to generate BMDMs.
-
Cell Seeding: Seed the differentiated BMDMs into culture plates and allow them to adhere overnight.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in culture medium at final concentrations ranging from 1 µM to 10 µM, along with a vehicle control.
-
Replace the medium with the treatment medium and incubate for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Add LPS to the medium to a final concentration of 10-100 ng/mL.
-
Incubate for a specified time, depending on the endpoint (e.g., 4-6 hours for cytokine mRNA, 12-24 hours for cytokine protein in the supernatant).
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the culture supernatant for measuring cytokine levels by ELISA.
-
Cell Lysate: Wash the cells with ice-cold PBS and lyse them for Western blot analysis of signaling proteins (e.g., phospho-STAT3, phospho-p38) or for RNA isolation and subsequent qPCR analysis of gene expression (e.g., Tnf, Il6).
-
Expected Quantitative Data
| Treatment | TNF-α Secretion (pg/mL) | Il6 mRNA Expression (Fold Change) |
| Vehicle + LPS | Baseline | Baseline |
| This compound (1 µM) + LPS | Modulation expected | Modulation expected |
| This compound (5 µM) + LPS | Modulation expected | Modulation expected |
| This compound (10 µM) + LPS | Modulation expected | Modulation expected |
Troubleshooting and Considerations
-
Cell Viability: It is essential to perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects of this compound are not due to cytotoxicity at the concentrations used.
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is low (e.g., <0.1%) and consistent across all conditions, including the vehicle control.
-
Specificity: While this compound is reported to be selective, it is good practice to include a negative control compound if available, or to confirm key findings using a complementary approach such as siRNA-mediated knockdown of PTP1B.
-
Primary Cell Variability: Be aware that primary cells can exhibit donor-to-donor variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the findings.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of PTP1B in primary cell cultures. The protocols and guidelines provided here offer a starting point for researchers to investigate the impact of PTP1B inhibition on insulin signaling, inflammatory responses, and other PTP1B-mediated cellular processes. Careful experimental design and data interpretation will be crucial for advancing our understanding of PTP1B biology and its potential as a therapeutic target.
References
Troubleshooting & Optimization
PTP1B-IN-13 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTP1B-IN-13, a selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
I. This compound: Product Information
This table summarizes the essential information for this compound.
| Property | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1][2][3] |
| Mechanism of Action | Selective allosteric inhibitor | [1][2][3] |
| IC₅₀ | 1.59 μM | [1][2][3] |
| Molecular Formula | C₂₄H₂₅N₃O₃S₂ | [3] |
| Molecular Weight | 467.6 g/mol | [3] |
| CAS Number | 650621-20-8 | [3] |
II. FAQs and Troubleshooting Guide
This section addresses common questions and problems encountered during the handling and use of this compound in experimental settings.
A. Solubility Issues
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
Q2: My compound precipitated when I diluted the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your assay.
-
Optimize the Dilution Method:
-
Perform serial dilutions in your aqueous buffer or medium. Avoid a single, large dilution step.
-
Add the DMSO stock solution to your buffer/medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Check the DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) as higher concentrations can be toxic to cells and may also affect the solubility of other components in your system.
-
Consider Solubilizing Agents: For in vivo or other specialized applications, the use of solubilizing agents like cyclodextrins (e.g., SBE-β-CD) or formulation in corn oil might be necessary, as has been documented for similar compounds.[4]
Q3: The solubility of this compound seems to be inconsistent between different vials or experiments. What could be the cause?
A3: Inconsistent solubility can be due to the quality of the solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO can significantly reduce the solubility of many organic compounds.[4][5]
Troubleshooting Steps:
-
Use High-Quality, Anhydrous DMSO: Always use fresh, research-grade anhydrous DMSO.
-
Aliquot the DMSO: Upon opening a new bottle of DMSO, dispense it into smaller, single-use aliquots in sealed vials to minimize exposure to air and moisture.
-
Proper Storage: Store DMSO aliquots at room temperature, protected from light.
B. Stability and Storage
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Years | Keep tightly sealed and protected from light. |
| DMSO Stock Solution | -80°C | ~6 months | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | ~1 month | Suitable for short-term storage. Also prepare as single-use aliquots. |
Q5: I have been using a stock solution of this compound that has been stored at -20°C for several months and I am seeing a decrease in its inhibitory activity. Why is this happening?
A5: The likely cause is degradation of the compound due to improper long-term storage or repeated freeze-thaw cycles.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: It is recommended to prepare a fresh stock solution from the solid powder.
-
Aliquot Stock Solutions: To avoid degradation from repeated temperature changes, aliquot your stock solution into volumes appropriate for single experiments. This ensures that the main stock is not subjected to multiple freeze-thaw cycles.
-
Verify Activity: If you suspect your compound has degraded, you can test its activity in a reliable assay and compare it to a freshly prepared solution.
C. Experimental Issues
Q6: I am not observing the expected inhibitory effect of this compound in my cell-based assay, even at concentrations above the reported IC₅₀.
A6: This can be due to several factors related to the compound's behavior in a cellular context or the experimental setup itself.
Troubleshooting Workflow:
Caption: Troubleshooting logic for lack of inhibitory effect.
III. PTP1B Signaling Pathway
PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[6] It dephosphorylates the activated insulin receptor (IR) and its substrates (e.g., IRS-1), as well as JAK2, a kinase downstream of the leptin receptor.[6] By inhibiting PTP1B, this compound is expected to enhance insulin and leptin sensitivity.
Caption: PTP1B's role in insulin and leptin signaling.
IV. Experimental Protocols
A. Protocol for Determining the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol describes a general method to determine the equilibrium solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).[1]
Materials:
-
This compound solid powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker or rotator
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE or other low-binding material)
-
HPLC system with a suitable column and UV detector
-
Analytical balance
Workflow Diagram:
Caption: Workflow for solubility determination.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound solid powder to a microcentrifuge tube containing a precise volume (e.g., 1 mL) of the aqueous buffer. An amount that is visibly in excess after equilibration is required.
-
Seal the tube tightly.
-
-
Equilibration:
-
Place the tube on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate for 24 to 48 hours to ensure the solution reaches equilibrium.
-
-
Phase Separation:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Filtration:
-
Carefully remove the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
-
Quantification:
-
Determine the concentration of this compound in the filtrate using a validated HPLC-UV method. This requires the prior generation of a standard curve with known concentrations of the compound.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of this compound under the specified conditions (buffer, pH, temperature). Report the value in units such as mg/mL or µM.
-
B. Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method to assess the stability of this compound in a stock solution (e.g., DMSO) over time at different storage temperatures.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microcentrifuge tubes or HPLC vials
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Dispense aliquots of this solution into multiple labeled tubes or vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one of the aliquots by HPLC to determine the initial concentration and purity. This will serve as the baseline (100%).
-
-
Storage:
-
Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw (if frozen) and equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Plot the percentage of remaining this compound versus time for each storage condition. A compound is often considered stable if >90% of the initial concentration remains.
-
Example Stability Data Table (for user's experimental results):
| Time | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at RT |
| T=0 | 100% | 100% | 100% | 100% |
| 1 week | ||||
| 1 month | ||||
| 6 months |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PTP1B-IN-13 Concentration for Cell Culture: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PTP1B-IN-13 in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize inhibitor concentrations and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It targets a site on the enzyme distinct from the active site, leading to conformational changes that inhibit its catalytic activity. PTP1B is a key negative regulator of insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and its substrates (like IRS-1), as well as the Janus kinase 2 (JAK2).[1][2][3][4] By inhibiting PTP1B, this compound is expected to enhance the phosphorylation of these downstream targets, thereby promoting insulin and leptin sensitivity.
Q2: What is a good starting concentration for this compound in my cell culture experiments?
The reported IC50 value for this compound is 1.59 µM in a cell-free enzymatic assay. However, the optimal concentration for cell-based assays can be higher due to factors like cell permeability and stability in culture media. Based on studies with other PTP1B inhibitors, a good starting point for a dose-response experiment would be a range from 1 µM to 50 µM.[5][6][7] It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Q4: How can I confirm that this compound is working in my cells?
The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its downstream targets using Western blotting. You should observe an increase in the phosphorylation of proteins such as the Insulin Receptor (IR), Insulin Receptor Substrate 1 (IRS-1), or downstream components of the PI3K/Akt pathway upon treatment with the inhibitor.[1][2][8]
Q5: What are the potential off-target effects of this compound?
While this compound is designed as a selective allosteric inhibitor, high concentrations may lead to off-target effects.[3] It is important to perform dose-response experiments and use the lowest effective concentration to minimize such effects. Comparing the observed phenotype with results from PTP1B gene silencing (e.g., using siRNA) can help confirm that the effects are due to PTP1B inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of downstream target phosphorylation. | 1. Suboptimal inhibitor concentration: The concentration may be too low for your specific cell line or experimental conditions. 2. Short incubation time: The inhibitor may not have had enough time to exert its effect. 3. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 4. High cell confluence: High cell density can alter cellular responses. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time. 3. Use a fresh aliquot of the this compound stock solution. 4. Ensure you are using a consistent and appropriate cell density for your experiments. |
| Significant cytotoxicity observed at expected effective concentrations. | 1. Cell line sensitivity: Your cell line may be particularly sensitive to PTP1B inhibition. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-target effects: High concentrations of the inhibitor may be affecting other cellular pathways. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range. Lower the inhibitor concentration and/or reduce the incubation time. 2. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle-only control. 3. Use the lowest effective concentration that shows target engagement (increased phosphorylation of substrates) with minimal toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall cell health can affect results. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability. 3. "Edge effect" in multi-well plates: Wells on the perimeter of the plate may behave differently due to evaporation. | 1. Use cells within a consistent and limited passage number range. Seed cells at a consistent density and treat them at a similar confluency. 2. Prepare fresh dilutions from a single-use aliquot of the stock solution for each experiment. 3. To mitigate the edge effect, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol helps to determine the cytotoxic effects of this compound on your cell line and identify a suitable concentration range for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
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Include a vehicle control (medium with the highest concentration of DMSO used).
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Remove the old medium from the wells and add the medium containing the different this compound concentrations.
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Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilize the formazan crystals by adding DMSO to each well.
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Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
Protocol 2: Assessing PTP1B Inhibition by Western Blotting for Phosphorylated Substrates
This protocol is for confirming the inhibitory effect of this compound by measuring the phosphorylation of a known PTP1B substrate, such as IRS-1.[9][10]
Materials:
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Your cell line of interest
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Complete culture medium
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This compound
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE equipment and reagents
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (e.g., anti-phospho-IRS-1, anti-total-IRS-1)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Procedure:
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Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized duration.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer:
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Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-IRS-1) overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate.
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Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-IRS-1) or a housekeeping protein (e.g., β-actin).
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Analysis: Quantify the band intensities to determine the relative increase in substrate phosphorylation at different this compound concentrations.
Data Presentation
Table 1: Example Concentration Ranges of PTP1B Inhibitors Used in Cell-Based Assays
| Inhibitor | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Claramine | Colorectal, Ovarian, Glioblastoma | 5 µM | ~50% decrease in cell survival | [5] |
| PTP1B Inhibitor | D492 (breast epithelial) | 2, 8, 16, 32 µM | Increased apoptosis and decreased cell division at 8 µM and above | [6] |
| PTP1B-IN-2 | L6 myotubes | 5, 10, 20 µM | Increased insulin-stimulated glucose uptake | [7] |
| PT2 Compound | C9 (hepatic) | 50, 100 µM | Increased phosphorylation of AKT, p70S6K, and ERK | [11] |
Note: This table provides examples from studies using other PTP1B inhibitors and should be used as a guideline for designing experiments with this compound.
Visualizations
Caption: this compound inhibits PTP1B, preventing dephosphorylation of p-IR and p-IRS-1.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of PTP1B Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "PTP1B-IN-13" was not found in the available search results. The following troubleshooting guides and FAQs are based on the known pharmacology of Protein Tyrosine Phosphatase 1B (PTP1B) and general considerations for characterizing PTP1B inhibitors. This information is intended to help researchers anticipate and troubleshoot potential off-target effects when working with novel or uncharacterized PTP1B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for off-target effects with PTP1B inhibitors?
The most significant concern is the lack of specificity against other protein tyrosine phosphatases (PTPs), particularly T-cell protein tyrosine phosphatase (TCPTP), due to the highly conserved active site among PTPs.[1][2] Inhibition of TCPTP can lead to unintended biological consequences as it also plays a role in regulating insulin and leptin signaling, as well as immune responses and tumor development.[3] Therefore, it is crucial to profile any new PTP1B inhibitor for its activity against a panel of PTPs.
Q2: My experimental results show unexpected effects on cell adhesion and migration. Could this be related to my PTP1B inhibitor?
Yes, this is a plausible on-target or off-target effect. PTP1B is a known regulator of cell adhesion and migration.[4] It influences these processes by dephosphorylating key proteins such as focal adhesion kinase (FAK), Src, and β-catenin.[4] Disruption of PTP1B activity can, therefore, lead to changes in cell-cell adhesion and anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).[4] However, these effects could also be due to off-target inhibition of other phosphatases or kinases involved in these complex pathways.
Q3: I am observing altered phosphorylation of AKT and ERK1/2 in my experiments. Is this consistent with PTP1B inhibition?
PTP1B is known to be involved in signaling pathways that regulate AKT and ERK1/2 phosphorylation. For instance, PTP1B can promote proliferation and metastasis through the activation of Src/Ras/ERK and PI3K/AKT signaling pathways.[5] Therefore, inhibition of PTP1B could be expected to decrease the phosphorylation of AKT and ERK1/2 in certain cellular contexts.[5] It is important to carefully consider the specific cell line and signaling context when interpreting these results.
Q4: Can PTP1B inhibitors affect signaling pathways beyond insulin and leptin?
Absolutely. While PTP1B is a major negative regulator of insulin and leptin signaling[6][7], it is also implicated in pathways related to growth factors and cancer development.[4] For example, PTP1B is a positive mediator of ErbB2-induced signals that contribute to breast tumorigenesis.[4] It achieves this, in part, by activating Src via dephosphorylation.[4] Therefore, a PTP1B inhibitor could have broad effects on various cellular processes.
Troubleshooting Guide
Issue: Unexpected Phenotypes or Cellular Responses
If you observe cellular effects that are not consistent with the known functions of PTP1B in your experimental system, consider the following troubleshooting steps:
Potential Cause 1: Off-Target Kinase Inhibition Many small molecule inhibitors can have unintended effects on kinases.
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Troubleshooting Step: Perform a broad-panel kinase screen to determine if your compound inhibits any kinases at the concentrations used in your experiments.
Potential Cause 2: Lack of Specificity for PTP1B As mentioned, your inhibitor may be affecting other phosphatases.
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Troubleshooting Step: Test the activity of your inhibitor against a panel of related phosphatases, with a particular focus on TCPTP.
Potential Cause 3: Compound Cytotoxicity The observed phenotype may be a general stress response to a toxic compound.
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Troubleshooting Step: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your inhibitor. Ensure your experimental concentrations are well below the toxic threshold.
Data & Protocols
Table 1: Key PTP1B Substrates and Associated Signaling Pathways
| Substrate | Signaling Pathway | Cellular Function | Potential Effect of Inhibition |
| Insulin Receptor (IR) | Insulin Signaling | Glucose homeostasis, cell growth | Increased insulin sensitivity[1][2] |
| Insulin Receptor Substrate (IRS) | Insulin Signaling | Glucose uptake, proliferation | Enhanced insulin signaling[1] |
| JAK2 | Leptin Signaling | Appetite regulation, energy expenditure | Increased leptin sensitivity[6][7] |
| Src (at Tyr529) | Oncogenic Signaling (e.g., ErbB2) | Cell proliferation, migration, invasion | Decreased Src activation and downstream signaling[4][5] |
| Focal Adhesion Kinase (FAK) | Cell Adhesion & Migration | Cell spreading, matrix attachment | Impaired cell spreading and migration[4] |
| β-catenin | Cell-Cell Adhesion | Adherens junction formation | Disruption of cell-cell adhesion[4] |
| Epidermal Growth Factor Receptor (EGFR) | Growth Factor Signaling | Cell proliferation, survival | Potentiation of EGFR signaling[5] |
Table 2: General Experimental Protocols for Assessing Off-Target Effects
| Experiment | Purpose | General Methodology |
| Phosphatase Selectivity Panel | To determine the specificity of the inhibitor against other phosphatases. | The inhibitor is tested at various concentrations against a panel of purified recombinant phosphatases (e.g., TCPTP, SHP-1, SHP-2, etc.). Phosphatase activity is measured using a suitable substrate (e.g., pNPP or a phosphopeptide). |
| Kinase Profiling | To identify any unintended inhibition of protein kinases. | The inhibitor is screened against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan). The binding affinity or enzymatic activity is measured to identify potential off-target kinases. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular context and identify potential off-targets. | Cells are treated with the inhibitor or vehicle control, followed by heating to various temperatures. The soluble fraction of proteins is then analyzed by Western blotting or mass spectrometry to assess protein stabilization upon ligand binding. |
| Phosphoproteomics | To obtain an unbiased view of the inhibitor's effects on cellular signaling. | Cells are treated with the inhibitor or vehicle, and changes in the global phosphoproteome are analyzed by mass spectrometry. This can reveal unexpected changes in phosphorylation events. |
| Control Compound Experiments | To distinguish between on-target and off-target effects. | A structurally related but inactive analogue of the inhibitor is used as a negative control. Additionally, genetic knockdown or knockout of PTP1B should phenocopy the effects of a specific inhibitor. |
Visualizations
Caption: Major signaling pathways regulated by PTP1B.
Caption: Workflow for investigating off-target effects.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 4. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-13 not showing expected inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals encountering issues with PTP1B inhibitors, specifically focusing on scenarios where PTP1B-IN-13 does not exhibit the expected inhibitory activity.
Troubleshooting Guide: this compound Inactivity
This guide provides a systematic approach to identifying the root cause of failed inhibition in your experiments.
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Caption: Troubleshooting flowchart for this compound inactivity.
Question 1: My this compound is not showing any inhibition in my initial screen. What are the first things I should check?
Answer: The first step is to verify the integrity and handling of all key reagents. Issues with the inhibitor, enzyme, or substrate are the most common sources of experimental failure.
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Inhibitor (this compound):
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Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) at your stock concentration. Visually inspect for any precipitation.
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Storage and Stability: Confirm that the compound has been stored under the recommended conditions (temperature, light exposure). Perform a fresh dilution from the stock solution for each experiment.
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Purity: If possible, verify the identity and purity of your inhibitor batch using methods like LC-MS or NMR.
-
-
PTP1B Enzyme:
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Activity: Test the activity of your PTP1B enzyme lot with a known, validated inhibitor (e.g., sodium orthovanadate) to ensure it is catalytically active.
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Handling: Avoid repeated freeze-thaw cycles, which can denature the enzyme.
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-
Substrate:
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Integrity: Ensure the substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide) has not degraded. For pNPP, the solution should be colorless.
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Question 2: I've confirmed my reagents are sound, but my biochemical (cell-free) assay is still failing. What experimental conditions should I review?
Answer: The next step is to scrutinize your assay parameters. An improperly configured assay can easily mask true inhibitory activity.
| Parameter | Potential Issue | Recommended Action |
| Enzyme Concentration | Too high, leading to rapid substrate depletion. | Titrate the PTP1B enzyme to find a concentration that yields a linear reaction rate over the desired time course.[1] |
| Substrate Concentration | Too high, requiring a much higher inhibitor concentration to see a competitive effect. | Determine the Michaelis-Menten constant (Km) for your substrate under your assay conditions. Run inhibition assays at a substrate concentration close to the Km.[1] |
| DMSO Concentration | High concentrations of DMSO can inhibit enzyme activity. | Determine the maximum percentage of DMSO your assay can tolerate without affecting the enzyme's catalytic rate (e.g., typically <5%). Ensure all wells, including controls, have the same final DMSO concentration.[1] |
| Incubation Time | Too short or too long. | Ensure the reaction is measured within the linear range. A 60-minute incubation is often a good starting point for pNPP-based assays.[1] |
| Buffer Conditions | Suboptimal pH or missing co-factors. | Verify that the buffer composition and pH are optimal for PTP1B activity. |
Question 3: My inhibitor works in a biochemical assay but shows no effect in my cell-based experiments. What could be the reason?
Answer: This is a common challenge in drug discovery, often pointing to issues with the compound's properties in a biological environment. The development of PTP1B inhibitors has been hampered by the difficulty of creating molecules that are both selective and cell-permeable.[2][3][4]
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Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target, PTP1B, which is associated with the endoplasmic reticulum.[3]
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Inhibitor Efflux: The compound might be actively transported out of the cell by efflux pumps.
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Stability: The inhibitor could be unstable or rapidly metabolized in cell culture media.
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Off-Target Effects: In a cellular context, the compound might engage with other targets that mask or counteract its effect on PTP1B.
Question 4: How can I confirm that PTP1B is the intended target and that the lack of inhibition isn't due to assay interference?
Answer: It's crucial to rule out non-specific activity or interference with the assay readout, as some compounds can act as pan-assay interference compounds (PAINS).[5]
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Counter-Screen: Test this compound against a highly related phosphatase, such as T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.[3] True inhibitors should show selectivity for PTP1B.
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Assay Readout Interference: Add the inhibitor to the reaction after it has been stopped. If you still observe a change in the signal, the compound is likely interfering with the detection method rather than the enzyme.[5]
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Target Engagement Confirmation (Cell-based): The most definitive way to confirm inhibition is to measure the phosphorylation status of PTP1B's direct downstream substrates. Upon successful PTP1B inhibition, you should observe an increase in the phosphorylation of:
Frequently Asked Questions (FAQs)
Question 1: What is PTP1B and what is its primary function?
Answer: Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate groups from tyrosine residues on other proteins. It acts as a critical negative regulator in several important signaling pathways.[2][7] Its most well-documented roles are in attenuating:
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Insulin Signaling: PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), effectively turning off the insulin signal.[3][8] Overactivity of PTP1B is linked to insulin resistance and type 2 diabetes.
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Leptin Signaling: PTP1B also dephosphorylates JAK2, a key component of the leptin signaling pathway, which regulates appetite and energy balance.[6] This makes PTP1B a therapeutic target for obesity.[9]
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References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAIN-less identification and evaluation of small molecule inhibitors against protein tyrosine phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: PTP1B-IN-13 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PTP1B-IN-13 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hypothetical potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in insulin and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, this compound is designed to enhance insulin and leptin sensitivity, making it a potential therapeutic agent for type 2 diabetes and obesity.[2][3]
Q2: What are the common challenges encountered when working with PTP1B inhibitors in vivo?
Researchers often face challenges with PTP1B inhibitors due to their physicochemical properties. Many PTP1B inhibitors, particularly those targeting the active site, are highly polar and charged, leading to poor cell permeability and low oral bioavailability.[4] Achieving adequate exposure in target tissues to observe a pharmacological effect is a primary hurdle. Additionally, the high conservation of the PTP1B active site among protein tyrosine phosphatases can lead to off-target effects.[4]
Q3: Which animal models are suitable for testing the in vivo efficacy of this compound?
The choice of animal model depends on the therapeutic indication. For studying metabolic effects, diet-induced obese (DIO) mice are commonly used to model obesity and insulin resistance. Genetically modified models such as db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient) are also relevant. For oncology indications, xenograft or patient-derived xenograft (PDX) models are appropriate.
Q4: What are the expected phenotypic outcomes of successful PTP1B inhibition in vivo?
In metabolic models, successful PTP1B inhibition is expected to lead to:
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Improved glucose tolerance and insulin sensitivity.
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Reduced blood glucose levels.
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Decreased body weight and adiposity.
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Enhanced leptin sensitivity.
In oncology models, PTP1B inhibition may result in:
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Reduced tumor growth and progression.
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Decreased metastasis.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. Assess Compound Exposure: Measure plasma and tissue concentrations of this compound over time to determine key PK parameters (Cmax, Tmax, AUC, half-life). 2. Optimize Formulation: PTP1B inhibitors are often poorly soluble. Experiment with different formulation strategies to improve solubility and absorption (see Experimental Protocols section). 3. Alternative Administration Route: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection. |
| Suboptimal Dosing Regimen | 1. Dose-Response Study: Conduct a dose-ranging study to identify the optimal dose that provides a therapeutic effect without toxicity. 2. Dosing Frequency: Based on the compound's half-life, adjust the dosing frequency to maintain therapeutic concentrations. |
| Target Engagement Issues | 1. Measure Target Inhibition: Assess the phosphorylation status of PTP1B substrates in target tissues (e.g., p-IR, p-STAT3) as a pharmacodynamic (PD) biomarker of target engagement. 2. Inadequate Tissue Distribution: Analyze the concentration of this compound in the target tissue to ensure it reaches the site of action. |
| Model-Specific Factors | 1. Animal Model Suitability: Ensure the chosen animal model is appropriate for the intended therapeutic application and that the PTP1B signaling pathway is relevant in that model. |
Issue 2: Observed In Vivo Toxicity
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. 2. Refine Dosing Schedule: Adjust the dosing frequency or duration of treatment. |
| Off-Target Effects | 1. Selectivity Profiling: Test this compound against a panel of other protein tyrosine phosphatases (e.g., TCPTP) and other relevant off-targets to assess its selectivity. The catalytic site of PTP1B is highly conserved, which can lead to off-target inhibition.[4] 2. Correlate Exposure with Toxicity: Determine if the toxic effects correlate with the concentration of the compound in plasma or specific tissues. |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components. 2. Alternative Formulation: If the vehicle is causing toxicity, explore alternative, well-tolerated formulation strategies.[5] |
Quantitative Data Summary
The following tables provide a summary of typical pharmacokinetic and pharmacodynamic parameters for representative PTP1B inhibitors from preclinical studies. Note: this compound is a hypothetical compound, and these values are for illustrative purposes based on existing inhibitors.
Table 1: Representative Pharmacokinetic Parameters of PTP1B Inhibitors in Mice
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| DPM-1001 | Oral | 10 | ~500 | 2 | ~30% | Fictional Data |
| JTT-551 | Oral | 30 | ~1200 | 4 | ~45% | [1] |
| CPT-157,633 | Oral | 50 | ~800 | 1 | ~20% | Fictional Data |
Table 2: Representative Pharmacodynamic Readouts for PTP1B Inhibitors in Mice
| Compound | Animal Model | Dose (mg/kg) | Key Pharmacodynamic Effect | Magnitude of Effect | Reference |
| DPM-1001 | DIO Mice | 5 (daily) | Body Weight Reduction | ~15% after 3 weeks | Fictional Data |
| JTT-551 | db/db Mice | 30 (daily) | Blood Glucose Reduction | ~40% after 2 weeks | [1] |
| Trodusquemine (MSI-1436) | DIO Mice | 10 (every other day) | Improved Glucose Tolerance | ~30% improvement in glucose AUC | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration in Mice
Many PTP1B inhibitors are poorly soluble in aqueous solutions. This protocol provides a starting point for developing a suitable oral formulation.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
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Sterile Saline (0.9% NaCl)
Procedure:
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Weigh the required amount of this compound.
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Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 50 mg/mL).
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In a separate tube, add the required volume of the DMSO stock solution to PEG300. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add 100 µL of the 50 mg/mL stock to 400 µL of PEG300.
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Mix thoroughly until the solution is clear.
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Add Tween-80 (50 µL for the example above) and mix again.
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Finally, add sterile saline to the desired final volume (450 µL for the example above) and mix until a clear and homogenous solution is formed.
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Administer the formulation to mice via oral gavage at the desired dose.
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot
This protocol describes how to assess the phosphorylation status of a PTP1B substrate, the Insulin Receptor (IR), in liver tissue as a biomarker of target engagement.
Materials:
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Liver tissue lysates from treated and control animals
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Homogenize liver tissue in lysis buffer containing phosphatase and protease inhibitors.
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Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
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Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against total IR for normalization.
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Quantify the band intensities to determine the ratio of phosphorylated IR to total IR. An increase in this ratio in the this compound treated group compared to the vehicle control indicates target engagement.
Visualizations
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
How to dissolve PTP1B-IN-13 for experimental use
Welcome to the technical support center for PTP1B-IN-13. This guide provides detailed information on how to dissolve and use this compound in your experiments, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO). For optimal results, use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1][2]
Q2: What is the solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of fresh DMSO. If the compound does not dissolve immediately, you can sonicate the solution or warm it gently (e.g., in a 37°C water bath) to aid dissolution.[3]
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution is typically stable for at least one month. For longer-term storage (up to 2 years), -80°C is recommended.[1]
Q5: Can I use this compound for in vivo animal studies? How should I formulate it?
A5: Yes, this compound can be used for in vivo studies, but it requires a specific formulation as direct injection of a DMSO solution is generally not recommended. While a specific formulation for this compound has not been published, formulations for other PTP1B inhibitors can be adapted. These typically involve a multi-step process to create a stable vehicle suitable for administration. See the "Experimental Protocols" section for detailed formulation methods.
Q6: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting tips:
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Lower the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 1% or less, as higher concentrations can affect enzyme activity and cell viability.
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Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in your aqueous buffer can help to maintain the solubility of the inhibitor.
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Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions.
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Vortex during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | - Use of old or hydrated DMSO.- Insufficient solvent volume.- Compound has low solubility at the desired concentration. | - Use fresh, anhydrous DMSO.[1][2]- Try gentle warming (37°C) or sonication to aid dissolution.[3]- Prepare a more dilute stock solution. |
| Precipitation in Aqueous Buffer | - Poor solubility of the compound in aqueous solutions.- High final concentration of the inhibitor. | - Ensure the final DMSO concentration in the assay is low (<1%).- Add a surfactant like Tween-80 to the buffer.- Prepare fresh dilutions immediately before use. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Inaccurate pipetting of the stock solution. | - Aliquot the stock solution and store at -80°C to avoid freeze-thaw cycles.[1]- Use calibrated pipettes for accurate measurements. |
| Vehicle Control Shows an Effect | - High concentration of DMSO or other solvents in the final assay. | - Ensure the vehicle control has the exact same concentration of all solvents as the inhibitor-treated samples.- Lower the final solvent concentration if possible. |
Quantitative Data Summary
Solubility of Related PTP1B Inhibitors
| Compound | Solvent | Solubility |
| PTP1B-IN-1 | DMSO | ≥ 38 mg/mL (179.05 mM)[1] |
| PTP1B-IN-2 | DMSO | ≥ 100 mg/mL (146.89 mM)[2] |
| PTP1B-IN-3 | DMSO | 50 mg/mL (138.10 mM)[4] |
Note: This data is for related compounds and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator or water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 30-60 seconds to mix.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General In Vitro PTP1B Inhibition Assay
This protocol provides a general workflow for a colorimetric PTP1B inhibition assay using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Materials:
-
Recombinant human PTP1B enzyme
-
This compound DMSO stock solution
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add the desired concentrations of the this compound working solution. Include a vehicle control (Assay Buffer with the same final DMSO concentration) and a positive control inhibitor (e.g., sodium orthovanadate).
-
Add the PTP1B enzyme to each well and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which indicates PTP1B activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 3: Formulation of this compound for In Vivo Studies (Adapted from similar compounds)
This protocol provides two example formulations that may be adapted for this compound for oral administration in animal models. It is crucial to test the stability and tolerability of the chosen formulation in a small pilot study.
Formulation A: PEG300/Tween-80/Saline Vehicle [1][4]
-
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of saline and mix well to obtain the final formulation.
-
Formulation B: Corn Oil Vehicle [4]
-
Vehicle Composition: 10% DMSO, 90% Corn Oil
-
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of corn oil and mix thoroughly until a uniform suspension or solution is formed.
-
Visualizations
Caption: PTP1B's role in insulin signaling and its inhibition.
Caption: In vitro PTP1B inhibition assay workflow.
References
PTP1B-IN-13 cytotoxicity in specific cell lines
This technical support center provides guidance and answers frequently asked questions regarding the use of PTP1B-IN-13, a selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 1.59 µM.[1] While specific cytotoxicity data for this compound is not currently available in the public domain, this guide leverages data from other PTP1B inhibitors to provide researchers with relevant information for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of PTP1B.[1] This means it binds to a site on the PTP1B enzyme that is distinct from the active site, inducing a conformational change that inhibits its enzymatic activity. PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin signaling pathways.[2][3] By inhibiting PTP1B, downstream signaling cascades are potentiated.
Q2: In which cell lines has the cytotoxicity of PTP1B inhibitors been evaluated?
While specific data for this compound is not available, studies on other PTP1B inhibitors have demonstrated cytotoxic effects in various cancer cell lines. This is often attributed to the role of PTP1B in promoting cancer cell proliferation and survival.[4][5]
Q3: What are the expected effects of PTP1B inhibition on cellular signaling?
Inhibition of PTP1B is expected to lead to the hyperphosphorylation of its substrates, thereby activating downstream signaling pathways. Key pathways affected include:
-
Insulin Signaling Pathway: PTP1B inhibition enhances insulin receptor signaling, a critical pathway in glucose metabolism.[2][3]
-
Src/Ras/ERK Pathway: PTP1B is known to activate Src, and its inhibition can lead to decreased activity of the downstream Ras/ERK pathway, which is often implicated in cancer cell proliferation.[4][6]
-
PI3K/AKT Pathway: Inhibition of PTP1B can lead to the activation of the PI3K/AKT pathway, a crucial regulator of cell survival and proliferation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable cytotoxic effect at expected concentrations. | Cell line may be insensitive to PTP1B inhibition. | Test a range of concentrations and consider using a positive control cell line known to be sensitive to PTP1B inhibitors (e.g., certain breast or colon cancer cell lines). |
| Compound instability or degradation. | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inaccurate compound concentration. | Verify the concentration of the stock solution and ensure accurate dilutions. | |
| Unexpected off-target effects. | Although this compound is selective, off-target effects can occur at high concentrations. | Perform dose-response experiments to determine the optimal concentration with minimal off-target effects. Consider using a secondary, structurally different PTP1B inhibitor to confirm that the observed phenotype is due to PTP1B inhibition. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of a PTP1B inhibitor on a specific cell line.
1. Cell Seeding:
- Culture the desired cell line in appropriate media and conditions until they reach 80-90% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate the plate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the PTP1B inhibitor in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the inhibitor in culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (media with the same concentration of solvent used for the inhibitor).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
3. Cell Viability Assessment (MTT Assay):
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
- Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Data on PTP1B Inhibitor Cytotoxicity
Note: The following data is for PTP1B inhibitors other than this compound and is provided for informational purposes.
| Inhibitor | Cell Line | Assay | Incubation Time | IC50 / Effect |
| Claramine | Colorectal Cancer (CRC) Cells | Cell Viability | Not Specified | Dose-dependent decrease in survival |
| Glioblastoma (GBM) Cells | Cell Viability | Not Specified | Dose-dependent decrease in survival | |
| Ovarian Cancer (OC) Cells | Cell Viability | Not Specified | Dose-dependent decrease in survival | |
| Oxovanadium(IV) Complex 4 | MCF-7 (Breast Cancer) | Not Specified | 24 hours | Reduced viability to 86%, 61%, and 53% at 25, 50, and 100 µM, respectively[5] |
| Oxovanadium(IV) Complex 1 | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | 25% cytotoxic effect at 50 µM[5] |
| HaCaT (Non-cancerous Keratinocytes) | Not Specified | Not Specified | No cytotoxic effect at 50 µM[5] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by PTP1B inhibition and a general experimental workflow for assessing cytotoxicity.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: PTP1B can promote oncogenic signaling pathways.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing PTP1B-IN-13 degradation in solution
Welcome to the technical support center for PTP1B-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most in vitro experiments, preparing a concentrated stock solution in DMSO is recommended.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under specific conditions depending on its state (powder or in solution). The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the likely causes of this compound degradation in my experimental setup?
A3: While specific degradation pathways for this compound have not been extensively documented, small molecules with similar functional groups are susceptible to three main degradation routes:
-
Hydrolysis: The sulfonamide group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is also influenced by temperature.
-
Oxidation: Exposure to oxygen, especially in the presence of light, heat, or trace metals, can lead to oxidative degradation.
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate degradation reactions. It is crucial to protect solutions of this compound from light.
Q4: How can I detect if my this compound solution has degraded?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active inhibitor. A noticeable decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
| Problem | Possible Cause | Suggested Solution |
| Loss of inhibitory activity in my assay. | Compound degradation due to improper storage. | Prepare fresh dilutions from a properly stored, aliquoted stock solution. Ensure stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. |
| Compound degradation in the assay buffer. | Assess the stability of this compound in your specific assay buffer. Consider adjusting the pH to be closer to neutral if it is highly acidic or basic. Minimize the incubation time at elevated temperatures if possible. | |
| Photodegradation during the experiment. | Protect your solutions from light by using amber vials or covering the containers with aluminum foil. Minimize exposure to ambient light during experimental procedures. | |
| Precipitate forms in my aqueous buffer after dilution from DMSO stock. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Reduce the final concentration of this compound in the assay. Ensure the final concentration of DMSO is kept low (typically <0.5%) but sufficient to maintain solubility. Gentle warming and sonication may aid in dissolution, but be cautious of potential heat-induced degradation. |
| Inconsistent results between experiments. | Inconsistent concentration of the active compound due to degradation. | Implement a routine stability check of your stock solution using HPLC or a similar analytical method. Use freshly prepared dilutions for each experiment. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize the stock solution if appropriate for your application. |
Data Summary
Storage and Solubility of PTP1B Inhibitors
The following table provides a summary of recommended storage and solubility information for PTP1B inhibitors, based on available data for similar compounds.
| Compound State | Storage Temperature | Typical Duration | Recommended Solvent | Typical Stock Concentration |
| Powder | -20°C | Up to 3 years | - | - |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | DMSO | 10-50 mM |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific buffer using HPLC or LC-MS/MS.
Objective: To quantify the degradation of this compound over time under specific storage conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Amber vials or light-blocking containers
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution with the experimental buffer to a final concentration of 10 µM. Prepare enough solution for all time points.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS/MS. This will serve as the baseline (100% stability).
-
Incubation: Aliquot the remaining working solution into separate, sealed amber vials for each time point. Incubate the vials under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Sample Analysis: Analyze the sample from each time point by HPLC or LC-MS/MS using the same method as for the T=0 sample.
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
PTP1B Signaling Pathways
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, including those for insulin and leptin.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in solution.
Technical Support Center: In Vivo Studies with PTP1B-IN-13
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of PTP1B-IN-13. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 1.59 μM.[1][2][3][4][5][6] As an allosteric inhibitor, it binds to a site distinct from the highly conserved active site, which may offer improved selectivity over other phosphatases.[7]
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H25N3O3S2[1][2] |
| Molecular Weight | 467.60 g/mol [1][2] |
| IC50 | 1.59 μM[1][2][3][4][5][6] |
| Binding Site | Allosteric[1][2][3][4][5][6] |
| Solubility | Soluble in DMSO (10 mM)[1] |
Q2: Are there established in vivo delivery methods for this compound?
Currently, there is a lack of publicly available in vivo studies specifically for this compound. Therefore, established and validated delivery methods for this specific compound have not been documented in the scientific literature. However, based on the delivery of other PTP1B inhibitors, general strategies can be adapted.
Q3: What are the common challenges in the in vivo delivery of PTP1B inhibitors?
The primary challenges for in vivo delivery of PTP1B inhibitors, particularly those that target the active site, are poor cell permeability and low bioavailability.[7] This is often due to the highly polar and charged nature of the molecules designed to interact with the positively charged active site of PTP1B.[7] Allosteric inhibitors like this compound may offer an advantage in this regard.
Q4: What are some common delivery routes and vehicles used for other PTP1B inhibitors in vivo?
Several PTP1B inhibitors have been successfully administered in animal models. The choice of delivery route and vehicle depends on the physicochemical properties of the inhibitor.
Table 2: Examples of In Vivo Delivery of PTP1B Inhibitors
| Inhibitor | Animal Model | Route of Administration | Vehicle |
| DPM-1001 | High-fat diet-fed C57Bl6/J mice | Oral or Intraperitoneal | Not specified |
| Trodusquemine (MSI-1436) | Not specified | Not specified (noted to have limited oral bioavailability) | Not specified |
| CCF06240 | Insulin-resistant IRM mice (induced by high-fat diet) | Oral | Not specified |
| Baicalin | STZ-induced diabetic mice | Not specified | Not specified |
Troubleshooting Guide
Q1: I am observing poor efficacy of this compound in my animal model. What could be the issue?
-
Poor Bioavailability: this compound, like many small molecule inhibitors, may have suboptimal pharmacokinetic properties. Consider the following:
-
Formulation: The solubility of this compound is noted in DMSO. For in vivo use, it is crucial to formulate it in a vehicle that is both non-toxic and enhances solubility and absorption. Common vehicles for hydrophobic compounds include solutions with co-solvents like PEG400, Tween 80, or Cremophor EL, often in a saline or PBS base. It is essential to perform vehicle toxicity tests.
-
Route of Administration: If oral administration is not yielding results, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
-
-
Dose: The optimal dose may not have been reached. A dose-response study is recommended to determine the effective concentration in vivo.
-
Target Engagement: It is crucial to verify that this compound is reaching its target tissue and inhibiting PTP1B. This can be assessed by measuring the phosphorylation status of PTP1B substrates, such as the insulin receptor, in tissue lysates.
Q2: I am observing toxicity in my animals. What are the potential causes and solutions?
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing toxicity. Conduct a vehicle-only control group to assess this. If the vehicle is toxic, explore alternative formulations.
-
Off-Target Effects: Although this compound is a selective inhibitor, high concentrations may lead to off-target effects. If toxicity is observed, consider reducing the dose.
-
Compound-Specific Toxicity: this compound itself may have inherent toxicity. A thorough literature search for any reported toxicity of similar chemical structures is advised.
Experimental Protocols
Hypothetical Protocol for In Vivo Administration of a PTP1B Inhibitor (e.g., this compound)
This is a general protocol and should be adapted and optimized for your specific experimental needs.
-
Formulation Preparation:
-
Based on its solubility in DMSO, a stock solution of this compound can be prepared.
-
For in vivo administration, a common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
The final concentration of the inhibitor in the formulation should be calculated based on the desired dose and the injection volume. Ensure the final concentration of DMSO is below toxic levels for the chosen administration route.
-
-
Animal Model:
-
Use an appropriate animal model for your research question (e.g., diet-induced obese mice for metabolic studies).
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
-
Administration:
-
For oral administration, use oral gavage.
-
For intraperitoneal administration, inject into the lower abdominal quadrant.
-
The volume of administration should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
-
-
Monitoring:
-
Monitor animal weight, food and water intake, and general health daily.
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
To confirm target engagement, measure the phosphorylation levels of PTP1B substrates (e.g., insulin receptor, IRS-1) in relevant tissues (e.g., liver, muscle, adipose tissue) via Western blotting or ELISA.
-
Visualizations
Caption: PTP1B signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. gentaur.it [gentaur.it]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 7. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
Interpreting unexpected results with PTP1B-IN-13
Welcome to the technical support center for PTP1B-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes, particularly unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results that may arise during experiments with this compound.
Q1: My IC50 value for this compound is higher than the reported 1.59 μM. What could be the reason?
A1: Variation in IC50 values can stem from several factors. Please consider the following:
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Assay Conditions: The reported IC50 value is determined under specific in vitro conditions.[1] Variations in enzyme concentration, substrate concentration, buffer composition (pH, ionic strength), and incubation time can all influence the apparent IC50.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant PTP1B enzyme used can significantly impact inhibitor potency. Ensure you are using a high-quality, active enzyme.
-
Solubility of this compound: Poor solubility of the inhibitor in your assay buffer can lead to an underestimation of its potency. Ensure the inhibitor is fully dissolved. It is recommended to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can affect enzyme activity.
-
Substrate Competition: If you are using a substrate at a concentration significantly above its Km, it may compete with the allosteric inhibitor, leading to a higher apparent IC50.
Troubleshooting Steps:
-
Verify Assay Parameters: Compare your experimental setup with established protocols for PTP1B inhibition assays.
-
Assess Enzyme Activity: Run a control experiment to confirm the activity of your PTP1B enzyme.
-
Check Inhibitor Solubility: Visually inspect your inhibitor dilutions for any precipitation. Consider performing a solubility test.
-
Optimize Substrate Concentration: If possible, perform the assay with the substrate concentration at or below its Km value.
Q2: I am not observing the expected downstream signaling changes (e.g., increased phosphorylation of AKT or ERK) in my cell-based assay after treatment with this compound. Why might this be?
A2: A lack of downstream signaling effects can be due to several factors related to the cellular context and experimental setup.
-
Cell Type Specificity: The cellular response to PTP1B inhibition can be highly cell-type dependent. The expression levels of PTP1B and its substrates, as well as the activity of compensatory signaling pathways, can vary between different cell lines.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and treatment duration for observing downstream effects in cells may differ from the in vitro IC50. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
Off-Target Effects: While this compound is a selective allosteric inhibitor, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[2] These could potentially interfere with the expected signaling cascade.
-
Cellular Penetrance: The ability of this compound to effectively cross the cell membrane and reach its target can influence its efficacy in cellular assays.
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Compensatory Mechanisms: Cells may activate compensatory signaling pathways to counteract the effects of PTP1B inhibition, masking the expected outcome.
Troubleshooting Steps:
-
Confirm PTP1B Expression: Verify that your cell line expresses sufficient levels of PTP1B.
-
Perform Dose-Response and Time-Course Studies: Systematically vary the concentration of this compound and the treatment duration.
-
Include Positive and Negative Controls: Use a known PTP1B inhibitor as a positive control and a vehicle-only treatment as a negative control.
-
Assess Target Engagement: If possible, use techniques like cellular thermal shift assays (CETSA) to confirm that this compound is binding to PTP1B within the cell.
-
Analyze Multiple Downstream Targets: Examine the phosphorylation status of several downstream proteins in the relevant pathways to get a more comprehensive picture of the signaling effects.
Q3: I am observing unexpected phenotypic changes in my cells that are not consistent with the known functions of PTP1B. Could this be due to off-target effects?
A3: While this compound is designed for selectivity, unexpected phenotypes could indicate off-target activities. A significant challenge in developing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity with PTP1B.[3][4]
-
Selectivity Profile: It is important to consider the selectivity profile of this compound. While it is an allosteric inhibitor, which generally offers better selectivity than active-site inhibitors, its effects on other phosphatases should be considered, especially at higher concentrations.[3]
-
Context-Dependent Effects: The cellular context can influence the manifestation of off-target effects. The expression levels of potential off-target proteins can vary between cell types.
Troubleshooting Steps:
-
Review Selectivity Data: Consult the manufacturer's data or relevant literature for the selectivity profile of this compound against other phosphatases.
-
Use a Structurally Unrelated PTP1B Inhibitor: Compare the phenotype observed with this compound to that induced by a different, structurally unrelated PTP1B inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Perform PTP1B Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PTP1B expression. If the phenotype is recapitulated, it strongly suggests an on-target effect.
-
Dose-Response Analysis: Carefully analyze the dose-response relationship for the unexpected phenotype. Off-target effects often occur at higher concentrations than on-target effects.
Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 1.59 μM | [1] |
| PTP1B vs. TCPTP Catalytic Domain Identity | 72% | [3][4] |
Key Experimental Protocols
1. In Vitro PTP1B Inhibition Assay (Colorimetric)
This protocol is adapted from standard procedures for measuring PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to the desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Add 10 µL of each inhibitor dilution or vehicle control to the wells of a 96-well plate.
-
Add 80 µL of pre-warmed assay buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
2. Western Blot Analysis of Downstream Signaling
This protocol provides a general workflow for assessing the phosphorylation status of PTP1B substrates.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
If applicable, stimulate the cells with an appropriate agonist (e.g., insulin, EGF) for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PTP1B signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Validation & Comparative
Comparative Analysis of Allosteric PTP1B Inhibitors
An Objective Comparison of Allosteric PTP1B Inhibitors for Researchers
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in key metabolic signaling pathways, including those for insulin and leptin. Its overexpression or hyperactivity is linked to insulin resistance, type 2 diabetes, and obesity, making it a prominent therapeutic target. While traditional drug discovery has focused on competitive inhibitors that target the enzyme's active site, challenges such as high conservation among protein tyrosine phosphatases (PTPs) have led to issues with selectivity and off-target effects.
This has shifted focus towards allosteric inhibitors, which bind to sites distinct from the catalytic pocket. This approach offers the potential for greater specificity and novel mechanisms of action. This guide provides a comparative overview of several key allosteric PTP1B inhibitors, offering experimental data and detailed protocols to aid researchers in the field.
The following table summarizes the quantitative data for a selection of well-characterized allosteric PTP1B inhibitors. While "PTP1B-IN-13" is used as a placeholder, the guide focuses on prominent, publicly documented compounds that represent different classes of allosteric modulators.
| Inhibitor | IC50 | Kᵢ | Binding Site / Mechanism | Selectivity |
| This compound | Data Not Publicly Available | Data Not Publicly Available | Allosteric (Presumed) | Data Not Publicly Available |
| Trodusquemine (MSI-1436) | ~1 µM[1][2] | - | Non-competitive; Binds to the C-terminal region, inducing a conformational change.[3] | ~200-fold vs. TCPTP[1] |
| DPM-1001 | 100 nM (with pre-incubation)[4][5] | - | Non-competitive; Analog of Trodusquemine, also targets the C-terminal region.[5] | High |
| JTT-551 | - | 0.22 µM[6][7][8] | Mixed-type inhibition.[7][8] | ~42-fold vs. TCPTP[6][7] |
| Compound 3 (Wiesmann et al.) | 8 µM[9] | - | Allosteric; Binds to a pocket formed by α3, α6, and α7 helices, locking the enzyme in an inactive state.[9][10] | High |
| Claramine | Data Not Publicly Available | Data Not Publicly Available | Selective PTP1B inhibitor; analog of Trodusquemine.[11] | Selective vs. TCPTP |
PTP1B Signaling Pathway and Allosteric Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) autophosphorylates on key tyrosine residues, creating docking sites for substrate proteins like Insulin Receptor Substrate 1 (IRS-1). Phosphorylated IRS-1 initiates downstream signaling, primarily through the PI3K-Akt pathway, which ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. PTP1B counteracts this process by dephosphorylating both the activated insulin receptor and IRS-1, thus terminating the signal. Allosteric inhibitors bind to a site remote from the active center, inducing a conformational change that prevents PTP1B from effectively dephosphorylating its substrates, thereby enhancing and prolonging insulin signaling.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Experimental Protocols
Accurate characterization of inhibitors requires robust and well-defined experimental methods. Below are detailed protocols for key assays used to evaluate the performance of PTP1B inhibitors.
PTP1B Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of PTP1B by monitoring the fluorescence increase upon the dephosphorylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Recombinant human PTP1B (truncated, catalytic domain)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), stock in DMSO.
-
Test Inhibitors: Serial dilutions in DMSO.
-
96-well or 384-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
Procedure:
-
Enzyme Preparation: Dilute recombinant PTP1B in assay buffer to a final concentration of 0.5-1 nM. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Inhibitor Plating: Add 1 µL of test inhibitor from the serial dilution plate to the wells of the assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Enzyme Incubation: Add 50 µL of the diluted PTP1B solution to each well containing the inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the DiFMUP substrate solution by diluting it in assay buffer to a final concentration equal to its Km (~15-20 µM). Add 50 µL of this solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., PTP1B) and an analyte (inhibitor). It provides association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip for amine coupling).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
-
Amine Coupling Kit: EDC (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), and Ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Recombinant PTP1B.
-
Test Inhibitors (analytes) in a dilution series in running buffer.
Procedure:
-
Chip Activation: Activate the sensor chip surface by injecting a mixture of EDC/NHS.
-
Ligand Immobilization: Inject a solution of PTP1B (20-50 µg/mL in immobilization buffer) over the activated surface. Covalent bonds will form between the protein's amine groups and the chip surface. Aim for an immobilization level of ~2000-4000 Response Units (RU).
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without the PTP1B immobilization.
-
Analyte Injection: Inject a series of concentrations of the test inhibitor (analyte) over both the PTP1B and reference flow cells at a constant flow rate (e.g., 30 µL/min). Start with a blank (running buffer only) injection for baseline subtraction.
-
Association/Dissociation: Monitor the binding response in real-time. Allow sufficient time for association and dissociation phases.
-
Regeneration (if necessary): If the analyte does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Subtract the blank injection signal to correct for baseline drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Isothermal Titration Calorimeter.
-
Recombinant PTP1B.
-
Test Inhibitor.
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl). Ensure the protein and inhibitor are in identical buffer to minimize heats of dilution.
Procedure:
-
Sample Preparation:
-
Dialyze the PTP1B protein extensively against the chosen ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer. Mismatched buffers are a major source of error.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
Instrument Setup:
-
Load the PTP1B solution (e.g., 10-20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM, typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Control Titration: Perform a control experiment by titrating the inhibitor into the buffer-filled sample cell to determine the heat of dilution.
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the raw binding data.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, KD, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
Inhibitor Discovery and Characterization Workflow
The process of identifying and validating novel allosteric PTP1B inhibitors typically follows a multi-step workflow, leveraging the strengths of different experimental techniques at each stage. An initial high-throughput screen identifies potential "hits," which are then subjected to more rigorous biophysical and functional validation to confirm their mechanism of action and binding properties.
Caption: Workflow for PTP1B inhibitor discovery and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 10. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Trodusquemine (MSI-1436): A Comparative Guide to its Selectivity as a PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Trodusquemine (MSI-1436), a potent allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), against other protein tyrosine phosphatases (PTPs). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The high degree of homology among the catalytic domains of PTPs presents a significant challenge in developing selective inhibitors. This guide offers a detailed analysis of Trodusquemine's selectivity, supported by experimental data and protocols, to aid researchers in their drug discovery and development efforts.
Selectivity Profile of Trodusquemine (MSI-1436)
Trodusquemine exhibits remarkable selectivity for PTP1B over other protein tyrosine phosphatases, most notably its closest homolog, T-cell protein tyrosine phosphatase (TCPTP), with which it shares high sequence identity in the catalytic domain. This high selectivity is attributed to Trodusquemine's unique allosteric mechanism of inhibition, targeting a site on PTP1B that is not conserved across all PTPs.
The following table summarizes the inhibitory activity of Trodusquemine against PTP1B and TCPTP.
| Phosphatase | IC50 (µM) | Selectivity (fold) vs. PTP1B |
| PTP1B | ~1 | - |
| TCPTP | 224[1] | >200 |
Data compiled from publicly available research.[1]
Experimental Protocols
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol outlines a common colorimetric method to determine the inhibitory activity of a compound against PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compound (e.g., Trodusquemine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of PTP1B enzyme to each well.
-
Add the different concentrations of the test compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.
-
Incubate the plate at the reaction temperature for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH). The addition of a basic solution enhances the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Signaling Pathways
To facilitate a deeper understanding of the experimental workflow and the biological context of PTP1B inhibition, the following diagrams are provided.
Caption: Workflow for determining PTP1B inhibition.
Caption: PTP1B's role in the insulin signaling pathway.
Caption: PTP1B's role in the leptin signaling pathway.
References
Validating PTP1B Target Engagement in Cells: A Comparative Guide to PTP1B-IN-13 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PTP1B-IN-13 and other common methodologies for validating protein tyrosine phosphatase 1B (PTP1B) target engagement in cellular models. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] Accurate validation of inhibitor binding to PTP1B in a cellular context is critical for the development of effective therapeutics.
Introduction to this compound
This compound is a selective, allosteric inhibitor of PTP1B with a reported IC50 of 1.59 µM.[3] Unlike competitive inhibitors that bind to the highly conserved active site, allosteric inhibitors target less conserved regions of the enzyme, potentially offering greater selectivity over other protein tyrosine phosphatases, such as the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[4][5]
Table 1: Overview of this compound
| Property | Value | Reference |
| Mechanism of Action | Selective Allosteric Inhibitor | [3] |
| IC50 | 1.59 µM | [3] |
| Molecular Formula | C24H25N3O3S2 | |
| CAS Number | 650621-20-8 |
Comparative Analysis of PTP1B Target Engagement Validation Methods
Validating that a compound like this compound engages its intended target within the complex cellular environment is a multifaceted process. Researchers can employ a variety of techniques, each with its own advantages and limitations. This section compares this compound to alternative small molecule inhibitors and outlines key experimental methods for target validation.
Alternative Small Molecule Inhibitors of PTP1B
A variety of inhibitors with different mechanisms of action are available for studying PTP1B function.
Table 2: Comparison of PTP1B Inhibitors
| Inhibitor | Mechanism of Action | Reported IC50/Ki | Key Features |
| This compound | Allosteric | 1.59 µM (IC50) | Selective, targets allosteric site. |
| Suramin | Competitive | 5.5 µM (Ki) | Reversible, competitive inhibitor. Often used as a control in inhibitor screening assays.[3] |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1 µM (IC50) | Excellent specificity for PTP1B over TCPTP.[1] |
| DPM-1001 | Allosteric | 100 nM (IC50) | Orally bioavailable analog of Trodusquemine.[1] |
| Claramine | Not specified | Not specified | Shown to inhibit PTP1B-mediated signaling in cancer cells.[6] |
| Sodium Orthovanadate | Competitive | Varies (µM range) | Well-known, non-selective phosphatase inhibitor. |
Experimental Protocols for Validating Target Engagement
Several robust methods can be employed to confirm that this compound and other inhibitors are engaging PTP1B in a cellular context.
Western Blotting for Downstream Signaling Events
Principle: PTP1B dephosphorylates key signaling proteins such as the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and JAK2. Inhibition of PTP1B should lead to a measurable increase in the phosphorylation of these substrates.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, MCF-7) and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours. Treat cells with this compound or a control inhibitor at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the relevant pathway (e.g., with insulin for the insulin signaling pathway) for a short period (5-15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phosphorylated and total forms of the target substrate (e.g., p-IR, IR, p-IRS-1, IRS-1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature. CETSA measures this thermal stabilization to confirm target engagement in intact cells.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured, stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble PTP1B in the supernatant by Western blotting or other quantitative methods like ELISA. An increase in the amount of soluble PTP1B at higher temperatures in the presence of the inhibitor indicates target engagement.
In Vitro Phosphatase Activity Assay
Principle: A direct biochemical assay to measure the enzymatic activity of PTP1B in the presence and absence of an inhibitor. This is often a first step before moving into cellular models.
Protocol:
-
Reaction Setup: In a 96-well plate, add assay buffer, recombinant human PTP1B, and the test inhibitor (e.g., this compound) at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific time.
-
Detection: Stop the reaction and measure the product formation. For pNPP, this can be done by measuring the absorbance at 405 nm. For other substrates, a malachite green-based assay can be used to detect the released phosphate.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate the PTP1B signaling pathway, the experimental workflow for target validation by Western blot, and a logical comparison of inhibitor types.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for Western blot analysis of PTP1B target engagement.
Caption: Comparison of competitive and allosteric PTP1B inhibitors.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Frontiers | Theoretical study on the design of allosteric inhibitors of diabetes associated protein PTP1B [frontiersin.org]
- 6. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
PTP1B-IN-13 vs. PTP1B siRNA Knockdown: A Comparative Guide for Researchers
An objective analysis of two distinct methods for inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in metabolic and oncogenic signaling pathways.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and various cancers.[1][2][3] As a non-receptor protein tyrosine phosphatase, PTP1B plays a pivotal role in attenuating signaling cascades initiated by insulin and leptin by dephosphorylating their respective receptors and downstream substrates.[4][5][6][7] Its inhibition is a promising strategy to enhance insulin and leptin sensitivity.[2] Furthermore, PTP1B is implicated in cancer progression by modulating signaling pathways that control cell growth, proliferation, and metastasis.[8][9][10]
Researchers aiming to investigate the function of PTP1B or validate it as a therapeutic target have two primary methods at their disposal: small molecule inhibitors, such as PTP1B-IN-13, and genetic knockdown using small interfering RNA (siRNA). This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to assist researchers in selecting the most appropriate method for their specific research questions.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and PTP1B siRNA lies in their molecular targets and mechanisms of action. This compound is a chemical compound that directly interacts with the PTP1B enzyme to block its catalytic activity. In contrast, PTP1B siRNA is a biological tool that prevents the synthesis of the PTP1B protein by targeting its messenger RNA (mRNA) for degradation.
-
PTP1B Inhibitors (e.g., this compound): These small molecules are designed to bind to the PTP1B enzyme, typically at its active site or at an allosteric site, thereby preventing it from dephosphorylating its substrates. This inhibition leads to a sustained phosphorylation state of key signaling molecules like the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and Janus kinase 2 (JAK2), ultimately amplifying the downstream signal.[7] The effect of a chemical inhibitor is generally rapid and its duration is dependent on the compound's stability and cellular concentration.
-
PTP1B siRNA: Small interfering RNA leverages the cell's natural RNA interference (RNAi) pathway. A synthetic double-stranded RNA molecule, designed to be complementary to a sequence within the PTP1B mRNA, is introduced into the cell. This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out and cleaves the target PTP1B mRNA.[11] The degradation of the mRNA prevents its translation into protein, leading to a reduction in the total amount of PTP1B enzyme. The onset of this effect is slower, as it depends on the turnover rate of the existing PTP1B protein.
Comparative Analysis
The choice between a chemical inhibitor and siRNA knockdown depends on the specific experimental goals, as each method has distinct advantages and limitations.
| Feature | This compound (Chemical Inhibitor) | PTP1B siRNA (Knockdown) |
| Target | PTP1B protein's enzymatic activity | PTP1B mRNA |
| Mechanism | Inhibition of catalysis (competitive or allosteric) | Prevention of protein synthesis via mRNA degradation |
| Onset of Effect | Rapid (minutes to hours) | Slow (24-72 hours, dependent on protein turnover) |
| Duration of Effect | Dependent on compound half-life and clearance | Long-lasting (days), dependent on cell division |
| Reversibility | Typically reversible upon compound removal | Long-lasting until new mRNA is transcribed |
| Delivery | Direct addition to cell media or in vivo administration | Requires transfection or viral delivery into cells |
| Specificity | Potential for off-target effects on other phosphatases | High sequence specificity, but potential for off-target gene silencing via seed region homology[11][12] |
| Dose-Response | Effects are directly correlated with concentration | Knockdown efficiency can be dose-dependent but may plateau |
Quantitative Performance Data
The efficacy of both methods can be quantified through various cellular and biochemical assays.
| Parameter | This compound | PTP1B siRNA | Supporting Data |
| Target Engagement | IC50 values typically in the nanomolar to low micromolar range. | >80% reduction in PTP1B mRNA and protein levels is achievable.[13] | PTP1B inhibitor screening assays determine the concentration required for 50% inhibition of enzyme activity.[14][15] siRNA knockdown efficiency is measured by qPCR and Western blot.[16][17] |
| Downstream Signaling | Increased phosphorylation of IR, IRS-1, JAK2, and STAT3.[18] | Increased phosphorylation of IR, Akt, and STAT3.[16] | Western blot analysis using phospho-specific antibodies is the standard method. |
| Cellular Phenotype | Enhanced insulin-stimulated glucose uptake; reduced cancer cell migration and invasion.[19] | Protection against hypoxia/reoxygenation-induced apoptosis in cardiomyocytes; reduced plasma glucose levels in diabetic mice.[13][16] | Functional assays such as glucose uptake assays, cell migration/invasion assays, and apoptosis assays (e.g., TUNEL).[16][19] |
Key Signaling Pathways Involving PTP1B
PTP1B is a critical negative regulator in both the insulin and leptin signaling pathways. Its inhibition by either this compound or siRNA is expected to enhance these pathways.
Experimental Protocols
Protocol 1: Cellular Treatment with this compound
This protocol provides a general guideline for treating cultured cells with a PTP1B inhibitor.
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the PTP1B inhibitor or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours). The incubation time should be optimized based on the specific signaling events or phenotypes being investigated.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess protein phosphorylation, or functional assays.
Protocol 2: PTP1B Knockdown using siRNA Transfection
This protocol outlines the key steps for transiently knocking down PTP1B expression using siRNA.
-
Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.[20]
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the PTP1B siRNA (typically to a final concentration of 10-50 nM) in a serum-free medium (e.g., Opti-MEM).[20][21]
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.[21]
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[20]
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for analysis depends on the turnover rate of the PTP1B protein.
-
Analysis: Harvest the cells to assess knockdown efficiency and the resulting phenotype.
-
mRNA level: Use quantitative real-time PCR (qPCR) 24-48 hours post-transfection.
-
Protein level: Use Western blotting 48-72 hours post-transfection.
-
Include appropriate controls, such as a non-targeting (scrambled) siRNA and a mock-transfected control.
-
Conclusion and Recommendations
Both this compound and PTP1B siRNA are powerful tools for studying the function of PTP1B. The choice between them is dictated by the specific research question.
-
This compound is ideal for studies requiring acute and transient inhibition of PTP1B's catalytic function. Its rapid onset of action makes it suitable for investigating the immediate effects of PTP1B inhibition on signaling pathways. It is also more readily applicable for in vivo studies.
-
PTP1B siRNA is the preferred method for studying the long-term consequences of reduced PTP1B protein levels. Its high specificity makes it a valuable tool for validating that a particular phenotype is indeed a result of PTP1B loss, rather than off-target effects of a chemical inhibitor.
For a comprehensive understanding, a dual approach is often most rigorous. Using siRNA to confirm the on-target effects of a small molecule inhibitor can provide strong evidence for the role of PTP1B in a given biological process. Researchers should carefully consider the potential for off-target effects with both methods and include appropriate controls in their experimental design.
References
- 1. portlandpress.com [portlandpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicalrealities.com [medicalrealities.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 16. Small interference RNA against PTP-1B reduces hypoxia/reoxygenation induced apoptosis of rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. yeasenbio.com [yeasenbio.com]
- 21. youtube.com [youtube.com]
A Comparative Analysis of Pharmacological and Genetic Inhibition of PTP1B in Metabolic Regulation
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of PTP1B inhibitor effects with genetic models, focusing on metabolic signaling pathways.
This guide provides a detailed comparison of the effects of a well-characterized pharmacological inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), Trodusquemine (MSI-1436), with the metabolic phenotypes observed in PTP1B genetic knockout mouse models. The objective is to offer a clear cross-validation of the inhibitor's actions against the established consequences of genetic ablation of PTP1B, a key negative regulator of insulin and leptin signaling.[1]
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity. Its role as a negative regulator of the insulin and leptin signaling pathways is well-established.[1] Inhibition of PTP1B, either through pharmacological agents or genetic deletion, has been shown to enhance insulin sensitivity and promote resistance to diet-induced obesity. This guide presents a side-by-side comparison of the metabolic effects of the PTP1B inhibitor Trodusquemine and those of PTP1B knockout genetic models. The data is presented in structured tables for easy comparison, supplemented with detailed experimental protocols and visual diagrams of the involved signaling pathways and experimental workflows.
Comparative Data: PTP1B Inhibition vs. Genetic Knockout
The following tables summarize the key metabolic parameters affected by both pharmacological inhibition and genetic deletion of PTP1B.
| In Vitro Effects on Insulin Signaling | Trodusquemine (MSI-1436) | PTP1B Knockout (in vitro models) |
| PTP1B Inhibitory Activity (IC50) | ~1 µM (non-competitive inhibitor)[2] | Not Applicable (Gene deletion) |
| Insulin Receptor (IR) Phosphorylation | Increased (3-fold increase over insulin alone in HepG2 cells)[2] | Increased |
| Akt Phosphorylation | Increased[3] | Not consistently reported to be increased in all models |
| Glucose Uptake | Enhanced in adipocytes and myotubes | Enhanced in skeletal muscle |
| In Vivo Metabolic Effects | Trodusquemine (MSI-1436) Treatment | PTP1B Knockout (Mouse Models) |
| Body Weight on High-Fat Diet | Reduced, fat-specific weight loss[4] | Resistant to diet-induced obesity |
| Adiposity | Reduced[4] | Reduced |
| Fasting Blood Glucose | Normalized in diabetic mice[5] | Lowered |
| Plasma Insulin Levels | Reduced[4][5] | Reduced |
| Glucose Tolerance | Improved[3] | Improved |
| Insulin Sensitivity | Improved[3] | Enhanced |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]
Comparative Efficacy of PTP1B Inhibitors in Oncology: A Guide for Researchers
A detailed analysis of PTP1B-IN-13 and other prominent PTP1B inhibitors, including Trodusquemine (MSI-1436) and Osunprotafib (ABBV-CLS-484), reveals varying levels of preclinical validation in cancer models. While this compound shows biochemical potency, its application in oncology remains to be publicly documented. In contrast, Trodusquemine and Osunprotafib have demonstrated significant anti-tumor effects in various cancer models, positioning them as key compounds in the ongoing research into PTP1B-targeted cancer therapy.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical regulator in various signaling pathways implicated in cancer progression. Its role in modulating key oncogenic drivers has spurred the development of numerous inhibitors. This guide provides a comparative overview of the efficacy of this compound against other notable inhibitors, offering researchers a data-driven resource for selecting appropriate tools for their studies.
Biochemical Potency of PTP1B Inhibitors
A primary measure of a drug's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a biological process by half. This compound has been identified as a selective, allosteric inhibitor of PTP1B with an IC50 value of 1.59 μM.[1][2] This positions it as a potent tool for in vitro studies of PTP1B function.
For comparison, other well-characterized PTP1B inhibitors exhibit a range of potencies. Trodusquemine (MSI-1436) is a non-competitive, allosteric inhibitor with an approximate IC50 of 1 µM.[3] Osunprotafib (ABBV-CLS-484) is a highly potent, orally active inhibitor that targets the active sites of both PTPN1 (the gene encoding PTP1B) and the related PTPN2, with IC50 values of 2.5 nM and 1.8 nM, respectively.[4][5]
| Inhibitor | Target(s) | Mechanism of Action | IC50 |
| This compound | PTP1B | Allosteric | 1.59 µM[1][2] |
| Trodusquemine (MSI-1436) | PTP1B | Allosteric, Non-competitive | ~1 µM[3] |
| Osunprotafib (ABBV-CLS-484) | PTPN1, PTPN2 | Active Site | PTPN1: 2.5 nM, PTPN2: 1.8 nM[4][5] |
| Claramine | PTP1B | Not specified | Not available |
Efficacy in Preclinical Cancer Models
While biochemical potency is a crucial starting point, the ultimate measure of a potential anti-cancer therapeutic is its efficacy in relevant disease models. To date, there is a lack of publicly available data on the efficacy of this compound in any cancer cell lines or in vivo cancer models. The primary scientific literature on this compound focuses on its discovery and biochemical characterization.
In contrast, both Trodusquemine and Osunprotafib have been evaluated in various cancer models, demonstrating promising anti-tumor activity.
Trodusquemine (MSI-1436): This inhibitor has shown significant efficacy in preclinical models of HER2-positive breast cancer. In mouse xenograft and transgenic models, treatment with Trodusquemine led to a significant reduction in tumor growth and the prevention of metastasis.[6]
Osunprotafib (ABBV-CLS-484): As a dual PTPN1/PTPN2 inhibitor, Osunprotafib has been shown to generate robust anti-tumor immunity. In a murine melanoma model, Osunprotafib, particularly in combination with an anti-PD-L1 antibody, significantly reduced tumor volume.[7] It enhances JAK-STAT signaling, leading to increased activation and effector functions of CD8+ T cells.
| Inhibitor | Cancer Model(s) | Key Findings |
| This compound | Not available | No publicly available data on efficacy in cancer models. |
| Trodusquemine (MSI-1436) | HER2+ Breast Cancer (mouse models) | Significantly reduced tumor growth and prevented metastasis.[6] |
| Osunprotafib (ABBV-CLS-484) | Melanoma (murine model) | Reduced tumor volume, especially in combination with anti-PD-L1 therapy.[7] |
| Claramine | Colorectal Cancer, Glioblastoma (mouse models) | Inhibited liver metastasis and increased survival.[8] |
Experimental Protocols
For researchers looking to conduct their own comparative studies, standardized experimental protocols are essential.
PTP1B Enzymatic Assay Protocol
This assay is used to determine the direct inhibitory effect of a compound on PTP1B enzymatic activity.
-
Reagents:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES pH 7.2, 1 mM EDTA, 5 mM DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the PTP1B enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the substrate (pNPP) to all wells.
-
Monitor the absorbance at 405 nm (for pNPP) at regular intervals or as an endpoint reading after a specific incubation time (e.g., 30 minutes).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Tumor Xenograft Study Protocol
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for implantation.
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral).
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
-
Visualizing the Landscape of PTP1B Inhibition
To better understand the context of PTP1B inhibition in cancer, the following diagrams illustrate key concepts.
Caption: PTP1B signaling pathway in cancer.
Caption: Experimental workflow for evaluating PTP1B inhibitors.
Caption: Comparison of inhibitor binding mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of PTP1B inhibitors in vivo
An In-Depth In Vivo Comparison of PTP1B Inhibitors for Metabolic Disease Research
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2][3][4][5] The development of potent and selective PTP1B inhibitors is a significant area of interest for drug discovery. This guide provides a head-to-head comparison of the in vivo efficacy of three prominent PTP1B inhibitors: Trodusquemine (MSI-1436), JTT-551, and Claramine, supported by experimental data from various preclinical studies.
PTP1B Signaling Pathways
PTP1B exerts its influence by dephosphorylating key proteins in the insulin and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the signal for glucose uptake.[1][2][6] In the leptin pathway, PTP1B targets Janus kinase 2 (JAK2), a critical component for signaling satiety and energy expenditure.[1][2][3][7]
Head-to-Head Comparison of PTP1B Inhibitors
| Feature | Trodusquemine (MSI-1436) | JTT-551 | Claramine |
| Origin | Naturally occurring aminosterol isolated from the dogfish shark, also synthetically produced.[8][9] | Synthetically developed by Japan Tobacco Inc.[6][10] | A rapidly synthesized polyaminosteroid derivative.[11] |
| Type of Inhibition | Allosteric, non-competitive inhibitor.[9][12] | Mixed-type inhibitor.[6][10] | Selective inhibitor.[8] |
| Selectivity | Highly selective for PTP1B over other phosphatases like TC-PTP.[8] | Good selectivity for PTP1B over TCPTP, CD45, and LAR.[6][10][13] | Selective for PTP1B over its closest related phosphatase, TC-PTP.[8][11] |
| Key In Vivo Effects | Reduces body weight, improves glucose tolerance and insulin sensitivity, suppresses appetite.[4][8][9] | Anti-obesity effects, improves glucose and lipid metabolism, enhances leptin signaling.[6][14][15] | Restores glycemic control, improves glucose and lipid metabolism, suppresses feeding.[8][16] |
In Vivo Efficacy Data
The following tables summarize the in vivo effects of Trodusquemine, JTT-551, and Claramine in diet-induced obese (DIO) and diabetic mouse models.
Effects on Body Weight and Food Intake
| Inhibitor | Animal Model | Dose & Administration | Duration | % Body Weight Reduction | Food Intake Reduction | Reference |
| Trodusquemine | DIO mice | 10 mg/kg, IP | Single dose | ~5% | Significant | [8] |
| JTT-551 | DIO mice | 0.03-0.1% in diet | 6 weeks | ~10-15% | Not specified | [14][15] |
| Claramine | Diabetic mice | 10 mg/kg, IP | Single dose | Significant | Significant | [8] |
Effects on Glucose Metabolism
| Inhibitor | Animal Model | Dose & Administration | Test | Key Findings | Reference |
| Trodusquemine | Diabetic mice | 10 mg/kg, IP | IPGTT | Significant improvement in glucose clearance. | [8] |
| JTT-551 | db/db mice | 0.03% in diet | Chronic | Hypoglycemic effect without body weight gain. | [10][13] |
| Claramine | Diabetic mice | 10 mg/kg, IP | IPGTT | Effectively restored glycemic control. | [8][11] |
Effects on Insulin Sensitivity
| Inhibitor | Animal Model | Dose & Administration | Test | Key Findings | Reference |
| Trodusquemine | Diabetic mice | 10 mg/kg, IP | ITT | Significant improvement in insulin sensitivity. | [8] |
| JTT-551 | ob/ob mice | 100 mg/kg, single oral | IR Phosphorylation | Enhanced insulin receptor phosphorylation in the liver. | [10][13] |
| Claramine | Diabetic mice | 10 mg/kg, IP | ITT | Effectively restored insulin sensitivity. | [8][11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.
Diet-Induced Obesity (DIO) Mouse Model
The DIO model is a common and relevant model for studying obesity and type 2 diabetes.[17]
-
Animal Strain: C57BL/6J mice are frequently used as they are susceptible to developing obesity, hyperglycemia, and insulin resistance when fed a high-fat diet.[17][18]
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 15-20 weeks.[19] Control mice are fed a standard chow diet.
-
Acclimation: Before starting the diet, mice are acclimated to the experimental environment for at least one week to minimize stress-related variables.
-
Monitoring: Body weight and food intake are monitored weekly.[19] After 16-20 weeks, DIO mice typically exhibit a 20-30% increase in body weight compared to controls.
-
Outcome: This model mimics human metabolic syndrome, presenting with obesity, insulin resistance, and hyperlipidemia.[17]
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is used to assess glucose metabolism and the ability to clear a glucose load from the body.[20][21][22]
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[20][22]
-
Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein.[21][23]
-
Glucose Injection: A 20% glucose solution is administered via intraperitoneal (IP) injection at a dose of 2g of glucose per kg of body mass.[20][24]
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points post-injection, typically at 15, 30, 60, and 120 minutes.[20][22][23]
-
Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Western Blotting for p-AKT and p-STAT3
Western blotting is a key technique to measure the phosphorylation status of proteins in signaling pathways, indicating their activation.
-
Tissue Lysis: Tissue samples (e.g., liver, hypothalamus) are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[25]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.[25]
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.[25][26]
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.[25]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT) and phosphorylated STAT3 (p-STAT3).[25][27]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
-
Analysis: The intensity of the bands is quantified using densitometry software.[28]
Experimental Workflow
Conclusion
Trodusquemine, JTT-551, and Claramine all demonstrate significant potential as therapeutic agents for metabolic diseases by effectively inhibiting PTP1B in vivo. While all three compounds show promising effects on glucose metabolism, insulin sensitivity, and body weight, their distinct origins and modes of inhibition may offer different pharmacological profiles. The choice of inhibitor for further research and development will likely depend on factors such as oral bioavailability, long-term efficacy, and safety profiles, which require further investigation in preclinical and clinical studies. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued evaluation and comparison of novel PTP1B inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Tyrosine Phosphatase 1B, a major regulator of leptin-mediated control of cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trodusquemine - Wikipedia [en.wikipedia.org]
- 10. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 17. mdpi.com [mdpi.com]
- 18. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diet-induced obesity murine model [protocols.io]
- 20. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 21. vmmpc.org [vmmpc.org]
- 22. mmpc.org [mmpc.org]
- 23. diacomp.org [diacomp.org]
- 24. mmpc.org [mmpc.org]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PTP1B-IN-13: A Procedural Guide
For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of PTP1B-IN-13, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Adherence to these guidelines will help ensure a safe laboratory environment and prevent potential environmental contamination.
Key Compound Information
Below is a summary of the available information for this compound.
| Property | Value |
| Molecular Formula | C24H25N3O3S2 |
| Molecular Weight | 467.6 g/mol |
| CAS Number | 650621-20-8 |
| Physical Form | Solid (powder) |
| Storage Temperature | -20°C |
Standard Operating Procedure for the Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final collection by environmental health and safety personnel.
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
II. Waste Segregation and Collection
-
Designate as Hazardous Waste : In the absence of specific hazard data, treat all this compound waste as hazardous chemical waste.[1][2]
-
Solid Waste :
-
Collect unused or expired this compound powder, along with any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated solid chemical waste container.
-
The container must be made of a compatible material, be in good condition with a secure lid, and be clearly labeled.
-
-
Liquid Waste :
-
If this compound has been dissolved in a solvent, collect the solution in a designated liquid chemical waste container.
-
The container should be appropriate for the solvent used and must not be filled beyond 90% capacity to allow for expansion.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.
-
-
Empty Container Disposal :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1][3]
-
The first rinseate must be collected as hazardous liquid waste.[3] Subsequent rinses may be permissible for drain disposal depending on institutional policies and the solvent used, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[1]
-
III. Labeling and Storage
-
Labeling : All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The solvent and its concentration (for liquid waste)
-
An estimate of the quantity of the waste
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory contact information
-
-
Storage :
-
Store waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[2][4]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure waste containers are kept securely closed at all times, except when adding waste.[1][2]
-
Store incompatible waste types separately to prevent accidental reactions.[4]
-
IV. Arranging for Disposal
-
Contact EHS : Once a waste container is full or has been in storage for a period defined by your institution (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2]
-
Follow Institutional Procedures : Adhere to all specific procedures and documentation requirements set forth by your EHS office for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Essential Safety and Logistical Information for Handling PTP1B-IN-13
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the potent and selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-13. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of your research.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 650621-20-8 | [1] |
| Molecular Formula | C₂₄H₂₅N₃O₃S₂ | [2] |
| Molecular Weight | 467.6 g/mol | [2] |
| IC₅₀ | 1.59 μM | [1][2] |
| Storage Temperature | -20°C | [1] |
Operational Plan: Safe Handling of this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety glasses with side shields or goggles must be worn at all times.
-
Hand Protection: Nitrile gloves are required. It is crucial to inspect gloves for any tears or punctures before use. Gloves should be changed frequently, and immediately if they become contaminated.
-
Body Protection: A fully buttoned laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: Under normal handling conditions in a well-ventilated area, respiratory protection is not required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All weighing and solution preparation should ideally be conducted in a chemical fume hood.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to post-handling procedures.
Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific, clean, and uncluttered area for handling this compound.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment, including spatulas, weighing paper, vials, and the appropriate solvent.
-
Put on all required personal protective equipment as detailed above.
-
-
Weighing and Solution Preparation:
-
If handling the solid form, always weigh the compound within a chemical fume hood or a balance enclosure to minimize the risk of dust inhalation.
-
Use a dedicated spatula and weighing paper for this compound.
-
When preparing a solution, slowly add the solvent to the solid to prevent splashing.
-
If using a vortex or sonicator to aid dissolution, ensure the vial is securely capped.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent, such as 70% ethanol, and wipe it dry.
-
Decontaminate all equipment used during the procedure.
-
Dispose of waste materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat.
-
Immediately wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
-
Chemical Waste:
-
Unused solid this compound and any solutions should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Collect waste in a designated, properly labeled, and sealed container.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
These materials should be collected in a separate, clearly labeled hazardous waste container.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plasticware.
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
